Des(1-cyclohexanol) Venlafaxine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZBHCYLIHECZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747509 | |
| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330046-00-8 | |
| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Des(1-cyclohexanol) Venlafaxine-d6. This deuterated analog serves as a crucial internal standard for the quantitative analysis of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).
Core Chemical Properties
This compound is a stable isotope-labeled version of a venlafaxine impurity. Its primary application is in bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the quantification of venlafaxine and its metabolites in biological matrices. The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte while exhibiting similar chemical and chromatographic behavior.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart for comparison. It is important to note that comprehensive experimental data for the deuterated compound is limited, as it is primarily synthesized as an analytical standard.
Table 1: Chemical Identifiers
| Property | This compound | Des(1-cyclohexanol) Venlafaxine |
| CAS Number | 1330046-00-8[1][2][3][4] | 775-33-7[5][6] |
| Molecular Formula | C₁₁H₁₁D₆NO[1][2][3] | C₁₁H₁₇NO[5][6] |
| Molecular Weight | 185.30 g/mol [2][3] | 179.26 g/mol [5][6] |
| InChI | InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3[1] | InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3[5] |
| SMILES | COC1=CC=C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1[1] | COc1ccc(CCN(C)C)cc1[5] |
| Synonyms | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine; p-Methoxy-N,N-(dimethyl-d6)phenethylamine[2] | 2-(4-methoxyphenyl)-N,N-dimethylethanamine; Venlafaxine EP Impurity A[5] |
Table 2: Physicochemical Properties
| Property | This compound | Des(1-cyclohexanol) Venlafaxine |
| Appearance | Clear Colourless Oil[2] | Data not available |
| Boiling Point | 254.9 ± 23.0 °C at 760 mmHg (Predicted)[7] | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[8] | Data not available |
| Storage Temperature | 2-8°C Refrigerator[2] | Data not available |
Experimental Protocols
This compound is instrumental in the bioanalysis of venlafaxine. Below is a representative experimental protocol for the quantitative analysis of venlafaxine in human plasma using LC-MS/MS with a deuterated internal standard.
Protocol: Quantification of Venlafaxine in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample (calibration standard, quality control, or unknown), add a specified amount of this compound working solution as an internal standard.
-
Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC® BEH Shield RP18, 1.7 µm, 100 mm × 2.1 mm) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:water (80:20, v/v).[10]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[10]
-
Injection Volume: 5-10 µL.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions: The specific precursor to product ion transitions are monitored for the analyte and the internal standard. Representative transitions are provided in the table below.
Table 3: Representative MRM Transitions for Venlafaxine and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.3 | 121.08 |
| Venlafaxine-d6 | 284.4 | 121.0 |
Note: The MRM transitions for this compound would need to be empirically determined but are expected to be similar to other deuterated venlafaxine standards.
Signaling Pathways and Logical Relationships
As this compound is an analytical standard, it does not have its own signaling pathway. However, its use is intrinsically linked to the metabolic pathway of venlafaxine. The following diagram illustrates the major metabolic routes of venlafaxine, providing context for the analytical measurements where the deuterated standard is employed.
Caption: Major metabolic pathways of venlafaxine in humans.
Experimental Workflow for Bioanalysis
The logical flow of a typical bioanalytical study involving this compound is depicted in the following diagram.
Caption: A typical workflow for quantitative bioanalysis.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Des(1-cyclohexanol) Venlafaxine | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. 1330046-00-8|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 8. This compound | 稳定同位素 | CAS 1330046-00-8 | 美国InvivoChem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Des(1-cyclohexanol) Venlafaxine-d6
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific Certificate of Analysis for Des(1-cyclohexanol) Venlafaxine-d6 was not publicly available at the time of this writing. The following data and methodologies are presented as a representative example based on a Certificate of Analysis for a closely related deuterated venlafaxine (B1195380) standard. The information herein is intended for illustrative and educational purposes.
Introduction
This compound is a deuterium-labeled derivative of a potential impurity of Venlafaxine, a widely used antidepressant. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical studies, such as pharmacokinetics, and in monitoring the purity of Venlafaxine active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the typical data and analytical procedures presented in a Certificate of Analysis (CoA) for such a reference standard.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Catalogue Number | PA STI 026810[1] |
| CAS Number | 1330046-00-8[1] |
| Molecular Formula | C₁₁H₁₁D₆NO[1] |
| Molecular Weight | 185.30[1] |
| Unlabeled CAS Number | 775-33-7[2] |
Quantitative Data Summary
The following table summarizes the typical analytical results found on a CoA for a high-purity reference standard.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Chromatographic Purity (HPLC) | ≥98% | 99.5% |
| Isotopic Purity | ≥99 atom % D | >99 atom % D |
| Residual Solvents | To be reported | <0.1% |
| Water Content (Karl Fischer) | To be reported | 0.2% |
Experimental Protocols
Appearance
Methodology: A visual inspection of the material is conducted under ambient light against a white and black background. The color and physical state of the substance are recorded.
Solubility
Methodology: A small, accurately weighed amount of the material (typically 1-2 mg) is added to a standard volume (e.g., 1 mL) of the specified solvent in a clear glass vial. The mixture is vortexed for approximately 30 seconds and visually inspected for the dissolution of the solid.
¹H-NMR (Proton Nuclear Magnetic Resonance)
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H-NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the chemical structure of the molecule. The absence of signals corresponding to the six deuterated methyl protons is a key indicator of successful labeling.
Mass Spectrometry (MS)
Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be approximately 186.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity (HPLC)
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically employed, for example, starting with a mixture of acetonitrile (B52724) and water (with an additive like 0.1% formic acid) and increasing the proportion of acetonitrile over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Analytical Workflow for Certification
Caption: Workflow for Reference Standard Certification.
Purity Determination Logic
References
An In-depth Technical Guide to the Synthesis and Characterization of Des(1-cyclohexanol) Venlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Des(1-cyclohexanol) Venlafaxine-d6. This deuterated analog of a Venlafaxine impurity is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and expected analytical data.
Introduction
Des(1-cyclohexanol) Venlafaxine, also known as 2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a known impurity and metabolite of the antidepressant drug Venlafaxine. The deuterated version, this compound, incorporates six deuterium (B1214612) atoms on the N,N-dimethyl group. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes with the non-labeled analyte but is easily distinguishable by its mass-to-charge ratio.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a reductive amination of 4-methoxyphenylacetaldehyde with dimethyl-d6-amine (B85223) hydrochloride.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol (B129727) (10 mL/mmol), add dimethyl-d6-amine hydrochloride (1.2 eq) and sodium cyanoborohydride (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with 1M sodium hydroxide (B78521) until the pH is basic. Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and ethyl chain protons. The signal for the N,N-dimethyl group will be absent due to deuteration.
-
¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule, including the deuterated methyl groups, which will appear as a septet due to coupling with deuterium.
-
²H NMR: The deuterium NMR spectrum will show a single resonance corresponding to the six equivalent deuterium atoms of the N,N-di(methyl-d3) group, confirming the location of isotopic labeling.[1]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of the synthesized compound.[2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₁H₁₁D₆NO.
-
Isotopic Purity: The mass spectrum will also allow for the determination of isotopic purity by comparing the intensity of the M+6 peak with any lower mass peaks (M+0 to M+5).
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the chemical purity of this compound.[3][4]
-
Method: A reverse-phase HPLC method with a C18 column can be utilized.[4]
-
Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[3]
-
Detection: UV detection at a wavelength of 225 nm is suitable for this compound.[4]
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₁₁D₆NO |
| Molecular Weight | 185.30 g/mol |
| Exact Mass | 185.1949 |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 60-70% |
Table 1: Expected Physicochemical Properties and Synthesis Outcome.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic protons: ~6.8-7.2 ppm; CH₂-Ar: ~2.8 ppm; CH₂-N: ~2.5 ppm. Absence of N(CH₃)₂ signal. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic carbons: ~114-158 ppm; Ethyl carbons: ~30-55 ppm; N(CD₃)₂: ~45 ppm (septet). |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 186.2028; Found: within 5 ppm error. |
| HPLC | Purity | >98% (by area at 225 nm) |
| Retention Time | Dependent on specific method, but should be a single sharp peak. |
Table 2: Expected Analytical Characterization Data.
Visualizations
Signaling Pathway: Mechanism of Action of Venlafaxine
Venlafaxine, the parent drug, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This enhances neurotransmission, which is believed to be the basis of its antidepressant effect.[5][6][7]
Caption: Mechanism of action of Venlafaxine.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
Stability and Storage of Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) metabolite. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This document collates data from supplier recommendations and scientific literature on the stability of the parent compound, venlafaxine, and its primary metabolites, which serve as a reliable proxy for the deuterated form.
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on supplier data sheets.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
For shipping, this compound is stable at ambient room temperature for short periods, such as a few days.[1] It is advisable to re-analyze the compound for chemical purity if it has been stored for over three years.[2]
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation pathways of a drug substance.[3] Venlafaxine and its metabolites have been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[2][4]
Summary of Forced Degradation Studies on Venlafaxine and Desvenlafaxine (B1082)
The following table summarizes the degradation of venlafaxine and desvenlafaxine observed under various stress conditions as reported in the scientific literature.
| Stress Condition | Compound | Degradation Observed | Reference |
| Acidic | Venlafaxine | Significant degradation in 5N HCl.[3] | [3] |
| Desvenlafaxine | 18.65% degradation in 0.5 N HCl at 70°C for 2 hours. | ||
| Basic | Venlafaxine | Degradation observed in 10% sodium hydroxide.[2] | [2] |
| Desvenlafaxine | 11.01% degradation in 1.0 N NaOH at 70°C for 12 hours. | ||
| Oxidative | Venlafaxine | Degradation observed in 3% hydrogen peroxide.[2] | [2] |
| Desvenlafaxine | 17.05% degradation in 3% H₂O₂ at 50°C for 2 hours. | ||
| Photolytic | Venlafaxine | Stable.[4] | [4] |
| Desvenlafaxine | Maximum degradation of 0.23% after 10 days of UV light exposure. | ||
| Thermal (Dry Heat) | Desvenlafaxine | Maximum degradation of 0.27% after 10 days at 80°C. | |
| Thermal (Moist Heat) | Desvenlafaxine | Maximum degradation of 0.25% after 2 hours at 80°C and 75% RH. |
Experimental Protocols for Stability Testing
The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Example of a Stability-Indicating HPLC Method for Venlafaxine
This protocol is based on a validated method for the quantitative determination of venlafaxine hydrochloride in pharmaceutical formulations.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase: 0.01 M phosphate (B84403) buffer (pH 4.5) and methanol (B129727) in a 40:60 ratio.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 20 µL.
Protocol for Forced Degradation Studies
The following are representative protocols for subjecting venlafaxine or its metabolites to stress conditions.
-
Acidic Degradation: A solution of the drug is treated with 10% hydrochloric acid and heated.[2] For example, a 60 µg/ml solution can be prepared for injection after neutralization.[2]
-
Basic Degradation: A solution of the drug is treated with 10% sodium hydroxide.[2] A final concentration of 60 µg/ml is then prepared for analysis.[2]
-
Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide.[2] A 60 µg/ml solution is subsequently prepared for injection.[2]
Degradation Pathways
Understanding the degradation pathways is essential for identifying and controlling impurities in the drug substance and product.
Acid-Catalyzed Degradation of Venlafaxine
Under strong acidic conditions, venlafaxine has been shown to degrade to form 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene.[3] This involves the cleavage of the dimethylamino ethyl side chain.
Caption: Acid-catalyzed degradation pathway of venlafaxine.
General Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: General workflow for forced degradation studies.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Isotopic Purity of Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) impurity. The incorporation of deuterium (B1214612) in place of hydrogen atoms can significantly alter the metabolic profile of a drug, making isotopically labeled compounds valuable tools in pharmacokinetic studies and as internal standards in bioanalytical assays. Ensuring high isotopic purity is critical for the reliability of such applications.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is typically determined using mass spectrometry, which separates ions based on their mass-to-charge ratio. The relative abundance of each isotopic variant (isotopologue) is measured to calculate the overall isotopic purity.
While a specific certificate of analysis for this compound was not publicly available, the following table represents typical data for a closely related deuterated venlafaxine compound, D,L-Venlafaxine-d6, and serves as an illustrative example of how such data is presented.[1]
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.00 |
| d3 | 0.00 |
| d4 | 0.02 |
| d5 | 5.60 |
| d6 | 94.38 |
| Isotopic Purity | 99.1% |
Note: Data presented is for D,L-Venlafaxine-d6 and is intended to be representative.[1] The isotopic purity is calculated based on the sum of the intensities of the deuterated species (d1-d6) relative to the total intensity of all species (d0-d6).
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on well-established analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.[3][4][5]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatograph to separate the analyte from any potential impurities.
-
Ionization: The separated analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).[3][5]
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the differentiation of the various isotopologues (d0, d1, d2, etc.).
-
Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is then calculated by comparing the abundance of the desired deuterated species to the total abundance of all isotopic species.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the location and extent of deuterium incorporation.[2][6][7]
Methodology:
-
Sample Preparation: A solution of the deuterated compound is prepared in a suitable NMR solvent.
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated confirms successful deuteration.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium atoms in the molecule.
-
Quantitative NMR (qNMR): In some cases, qNMR can be used to determine the level of deuterium incorporation by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard of known concentration.
Visualizing Key Concepts
To further elucidate the context and processes involved, the following diagrams are provided.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][9][10] The major active metabolite is O-desmethylvenlafaxine (ODV).[9][10]
Caption: Simplified metabolic pathway of Venlafaxine.
The therapeutic effects of venlafaxine are attributed to its ability to increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft.[8] This modulation of neurotransmitter levels can lead to downstream effects on various signaling pathways, including the MAPK-ERK1/2 and PI3K-AKT pathways, which are involved in neuroplasticity and cell survival.[11]
Caption: Simplified signaling cascade initiated by Venlafaxine.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Des(1-cyclohexanol) Venlafaxine-d6 (CAS No. 1330046-00-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a venlafaxine (B1195380) impurity. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and relevant biological context to support its application in analytical and research settings.
Compound Identification and Properties
This compound is the deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine.[1] It serves as an internal standard for the quantitative analysis of venlafaxine and its related compounds by mass spectrometry.[1] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1330046-00-8 | [2] |
| Molecular Formula | C₁₁H₁₁D₆NO | [2] |
| Molecular Weight | 185.30 g/mol | [2] |
| Synonyms | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine, p-Methoxy-N,N-(dimethyl-d6)phenethylamine, N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine, N,N-(Dimethyl-d6)-4-methoxyphenethylamine | |
| Appearance | Clear Colourless Oil | |
| Storage | 2-8°C Refrigerator | |
| Shipping Conditions | Ambient |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of venlafaxine and its metabolites in biological samples like plasma.[1][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.[3]
Metabolic Pathway of Venlafaxine
Understanding the metabolism of the parent drug, venlafaxine, is crucial for designing and interpreting studies involving its analogs. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV). Minor metabolic pathways include N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV), and further metabolism to N,O-didesmethylvenlafaxine (NODV).
Caption: Metabolic pathway of Venlafaxine.
Experimental Protocol: Quantitative Analysis of Venlafaxine in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of venlafaxine in human plasma using this compound as an internal standard. This protocol is based on established methods for venlafaxine analysis.[3][4][5][6]
Materials and Reagents
-
Venlafaxine analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Table 2: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Venlafaxine: To be optimizedthis compound: To be optimized |
Note: The specific MRM transitions for venlafaxine and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Quantitative Data and Quality Control
A Certificate of Analysis (CoA) for a specific lot of this compound would provide precise quantitative data. While a specific CoA for this compound was not found in the public domain, Table 3 provides an example of the data typically included for such a standard, based on a CoA for a related deuterated venlafaxine metabolite.[7]
Table 3: Representative Certificate of Analysis Data
| Test | Specification | Representative Result |
| Purity (by HPLC) | >98% | 99.5% |
| Chemical Identity | Conforms to structure by ¹H-NMR and MS | Conforms |
| Isotopic Purity | >98% | 99.2% |
| Isotopic Distribution | Report Results | d₀: <0.1%, d₁: <0.1%, d₂: <0.1%, d₃: <0.1%, d₄: 0.2%, d₅: 4.5%, d₆: 95.2% |
| Concentration (if supplied as a solution) | Report Result | 1.00 mg/mL in methanol |
Conclusion
This compound is a critical tool for the accurate quantification of venlafaxine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures the reliability and robustness of bioanalytical data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The information and protocols provided in this guide offer a comprehensive resource for the effective application of this stable isotope-labeled standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
A Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6 for Research Applications
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Des(1-cyclohexanol) Venlafaxine-d6. It covers supplier information, key chemical data, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and metabolic studies.
Core Compound Information
This compound is the deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine (B1195380), an impurity of the antidepressant drug Venlafaxine. Its primary application in a research setting is as an internal standard for the quantitative analysis of Venlafaxine and its metabolites in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Supplier and Chemical Data
Quantitative data from various suppliers are summarized below for easy comparison.
| Supplier | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | HY-132795S | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.30 |
| LGC Standards | TRC-D288590-10MG | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.3 |
| Pharmaffiliates | PA STI 026810 | 1330046-00-8 | C₁₁H₁₁D₆NO | 185.30 |
Experimental Protocols
The use of deuterated internal standards is crucial for accurate bioanalysis, as they compensate for variability in sample preparation and matrix effects.[1][2] this compound is employed in methods to quantify Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV).
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting analytes from plasma samples.[3]
Materials:
-
Blank plasma
-
Acetonitrile
-
This compound working solution (in acetonitrile)
-
Microcentrifuge tubes
Procedure:
-
To a 100 µL aliquot of a plasma sample in a microcentrifuge tube, add 200 µL of the this compound working solution in acetonitrile.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough clean-up of the sample matrix, which can be beneficial for reducing ion suppression in the mass spectrometer.[4][5]
Materials:
-
OASIS HLB (Hydrophilic-Lipophilic Balance) cartridges[4]
-
Deionized water
-
5% Methanol in water
-
This compound working solution
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of deionized water.[4]
-
To a 300 µL plasma sample, add 20 µL of the this compound working solution and vortex.[4]
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol to remove interfering substances.[4]
-
Elute the analytes and the internal standard with 1 mL of methanol.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
This protocol is a representative example for the quantification of Venlafaxine and its metabolites using a deuterated internal standard.[1][4]
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[1]
LC Conditions:
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C[1]
-
Gradient Elution: [1]
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 80% B (linear ramp)
-
2.5 - 3.0 min: Hold at 80% B
-
3.1 - 4.0 min: Return to 20% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Signaling and Metabolic Pathways
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] Its metabolism is primarily mediated by cytochrome P450 enzymes in the liver. The use of deuterated standards is critical in studies examining this metabolism, as the rate of metabolism can be influenced by the presence of deuterium, a phenomenon known as the kinetic isotope effect.[7]
Venlafaxine Metabolic Pathway
The major metabolic pathway of Venlafaxine involves O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme.[6][8] A minor pathway is N-demethylation by CYP3A4 and CYP2C19.[6]
Caption: Major metabolic pathways of Venlafaxine.
Bioanalytical Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
Des(1-cyclohexanol) Venlafaxine-d6: A Technical Guide for Researchers
For Research Use Only
This technical guide provides an in-depth overview of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated analog of a known venlafaxine (B1195380) impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, application in quantitative analysis, and relevant experimental protocols.
Introduction
Des(1-cyclohexanol) Venlafaxine, also known as Venlafaxine EP Impurity A, is a recognized process-related impurity of the antidepressant drug venlafaxine.[1][2] The deuterated form, this compound, serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the accurate quantification of venlafaxine and its related compounds in various biological matrices.[3][4] Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays helps to correct for variations in sample preparation and instrument response, ensuring the reliability of analytical data.[5][6]
Chemical and Physical Properties
The chemical properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine |
| Synonyms | This compound, Venlafaxine EP Impurity A-d6 |
| Molecular Formula | C₁₁H₁₁D₆NO |
| Molecular Weight | 185.30 g/mol |
| CAS Number | 1330046-00-8 |
| Appearance | Clear Colourless Oil |
| Storage | 2-8°C Refrigerator |
Metabolic Pathway of Venlafaxine
To understand the context in which this compound is utilized, it is essential to be familiar with the metabolic pathways of the parent drug, venlafaxine. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV). Other minor metabolic pathways exist, leading to the formation of various other metabolites. The following diagram illustrates the major metabolic routes of venlafaxine.
Application as an Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. It offers superior accuracy and precision by compensating for matrix effects and variability in sample processing and instrument performance.
The general workflow for using this compound as an internal standard in a typical bioanalytical assay is depicted in the following diagram.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of venlafaxine and its related compounds in a biological matrix using this compound as an internal standard. This protocol is based on established LC-MS/MS methods for venlafaxine analysis.[5][6][7]
5.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 20 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).
-
Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes of interest |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 4000 V |
Data Presentation
While specific pharmacokinetic data for Des(1-cyclohexanol) Venlafaxine is not extensively published due to its nature as an impurity, the following table summarizes key pharmacokinetic parameters of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine (ODV), in humans. This data provides a crucial reference for researchers investigating the disposition of venlafaxine and its related compounds.
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) |
| Bioavailability | ~45% | - |
| Protein Binding | 27-30% | ~30% |
| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |
| Elimination Half-life (t½) | 5 ± 2 hours | 11 ± 2 hours |
| Primary Metabolizing Enzyme | CYP2D6 | CYP3A4, CYP2C19 |
Synthesis Overview
Des(1-cyclohexanol) Venlafaxine is a process-related impurity that can form during the synthesis of venlafaxine. While specific, detailed synthetic procedures for this impurity are not widely published, a patent application describes a general method for the preparation of venlafaxine impurities, which could be adapted for the targeted synthesis of Des(1-cyclohexanol) Venlafaxine for research purposes.[8] The synthesis generally involves multi-step chemical reactions, and the formation of impurities is often associated with side reactions or incomplete conversions. An improved, impurity-free synthesis of venlafaxine with an overall yield of 55% has been reported, which aims to minimize the formation of such impurities.[9]
Conclusion
This compound is a critical analytical tool for researchers in the fields of pharmacology, toxicology, and pharmaceutical sciences. Its use as an internal standard in LC-MS/MS methods allows for the reliable and accurate quantification of venlafaxine and its related compounds. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols to support its effective use in a research setting.
References
- 1. Venlafaxine EP Impurity A | 775-33-7 | SynZeal [synzeal.com]
- 2. Venlafaxine EP Impurity A | 775-33-7 [chemicea.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114292198A - A kind of preparation method of venlafaxine impurity - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mechanism and Application of Deuterated Venlafaxine as an Internal Standard in Bioanalysis
This technical guide provides an in-depth exploration of the role and mechanism of action of stable isotope-labeled internal standards, specifically focusing on deuterated venlafaxine (B1195380), such as Des(1-cyclohexanol) Venlafaxine-d6 or Venlafaxine-d6, in the quantitative analysis of the antidepressant drug venlafaxine and its metabolites. This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry.
The Principle of Internal Standardization in Quantitative Analysis
In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1][2] However, the analytical process is susceptible to variations that can affect the final result. These variations can arise during sample preparation (e.g., extraction inefficiencies, pipetting errors) or during instrumental analysis (e.g., fluctuations in ionization efficiency, matrix effects).[2]
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before processing.[3] The IS co-elutes with the analyte and experiences similar variations during the analytical workflow.[4] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved data reliability and accuracy.[5]
Mechanism of Action: The Role of Deuterated Standards
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1][2] this compound and other deuterated forms of venlafaxine (e.g., Venlafaxine-d11) are examples of such standards.[1][2][6] The "d6" signifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612).[7]
The mechanism of action for a deuterated internal standard can be broken down into three key principles:
-
Physicochemical Equivalence : The substitution of hydrogen with deuterium results in a negligible change in the compound's chemical properties (e.g., polarity, pKa, solubility).[6] Consequently, the deuterated standard behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.
-
Mass-Based Differentiation : While chemically similar, the deuterated standard has a higher mass than the analyte. This mass difference is easily resolved by a mass spectrometer.[4] For example, Venlafaxine-d6 has a molecular weight of approximately 283.44 g/mol , whereas unlabeled Venlafaxine is about 277.40 g/mol .[7][8] This allows the instrument to detect and quantify both compounds simultaneously and independently.
-
Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss occurs or if the instrument's sensitivity fluctuates, as both compounds are affected proportionally. This ratiometric approach is the cornerstone of its effectiveness in correcting for analytical variability.[5]
The use of a deuterated internal standard is particularly critical for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix (e.g., plasma, blood).[2] Since the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for accurate compensation.[4]
Quantitative Data and Methodological Parameters
The following tables summarize typical quantitative parameters and experimental conditions for the analysis of venlafaxine using a deuterated internal standard, as cited in various bioanalytical methods.
Table 1: Mass Spectrometry Parameters for Venlafaxine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Venlafaxine (VEN) | 278.2 / 278.3 | 260.3 / 121.1 / 58.1 | Positive ESI |
| O-Desmethylvenlafaxine (ODV) | 264.3 / 264.28 | 107.10 / 58.1 | Positive ESI |
| Deuterated Internal Standard | Varies by label (e.g., +6 or +11 amu) | Varies | Positive ESI |
Data compiled from multiple sources.[9][10][11]
Table 2: Typical Chromatographic Conditions
| Parameter | Description |
| Column | C18 Reverse-Phase (e.g., Hypurity, YMC Hydrosphere)[2][9] |
| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, 0.1% formic acid)[9] |
| Flow Rate | Isocratic or gradient, typically 0.5 - 1.0 mL/min |
| Run Time | 3 - 16 minutes[10][12] |
Table 3: Method Validation Summary
| Parameter | Typical Range / Value |
| Linearity Range | 1.0 - 500 ng/mL[1][10] |
| Correlation Coefficient (r²) | > 0.99[12] |
| Lower Limit of Quantification (LLOQ) | 0.60 - 2.0 ng/mL[9][12] |
| Intra- and Inter-day Precision (%CV) | < 15% (< 9% in some studies)[10][12] |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 77%[12] |
Experimental Protocols
The following is a generalized protocol for the quantification of venlafaxine in human plasma using a deuterated internal standard, based on common methodologies.[1][2]
A. Materials and Reagents
-
Analytes: Venlafaxine HCl, O-desmethylvenlafaxine
-
Internal Standard: Venlafaxine-d6 (or similar) working solution
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid, ammonium formate
-
Biological Matrix: Drug-free human plasma
B. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL centrifuge tube.[1]
-
Add 50 µL of the internal standard working solution to all tubes except the blank.[1]
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile (often containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[2]
C. LC-MS/MS Analysis
-
Liquid Chromatography : Samples are injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate venlafaxine, O-desmethylvenlafaxine, and the internal standard from other matrix components.
-
Mass Spectrometry : The column eluent is directed to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection : The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and the internal standard, as detailed in Table 1.[1][2]
D. Data Analysis
-
The peak areas for the analyte (venlafaxine) and the internal standard (venlafaxine-d6) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of venlafaxine in the unknown samples is calculated from the calibration curve using their measured peak area ratios.
Visualized Workflows and Principles
The following diagrams, created using the DOT language, illustrate the key processes and principles described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Venlafaxine-d6 | C17H27NO2 | CID 59807278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical data for Des(1-cyclohexanol) Venlafaxine-d6
An In-depth Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6
This technical guide provides comprehensive physical and chemical data, along with conceptual experimental protocols, for this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a stable isotope-labeled internal standard for quantitative analyses.
Physical and Chemical Data
This compound is the deuterated form of Des(1-cyclohexanol) Venlafaxine (B1195380).[1][2][3] It is primarily used as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine | [4][5] |
| Synonyms | p-Methoxy-N,N-(dimethyl-d6)phenethylamine, N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine | [4][5] |
| Molecular Formula | C₁₁H₁₁D₆NO | [1][5][6] |
| Molecular Weight | 185.30 g/mol | [1][5][6] |
| CAS Number | 1330046-00-8 | [1][4][5] |
| Unlabeled CAS Number | 775-33-7 | [4][7] |
| Appearance | Clear Colourless Oil | [5] |
| Storage Conditions | 2-8°C Refrigerator | [5] |
| Shipping Conditions | Ambient | [5] |
Experimental Protocols
Conceptual Synthetic Approach
The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, employing deuterated reagents at the appropriate step. A plausible route could involve the reductive amination of a suitable ketone precursor with a deuterated amine.
A general synthesis for related compounds, such as O-desmethylvenlafaxine, has been described starting from materials like 1-[cyano-1-(4-methoxyphenyl) methyl]cyclohexanol or 4-benzyloxyphenylacetonitrile.[8][9] To synthesize the title compound, a key step would be the introduction of the two trideuteriomethyl groups, for instance, by using deuterated formaldehyde (B43269) (CD₂O) in a reductive amination reaction (Eschweiler-Clarke reaction) with the corresponding primary amine.
Quantitative Analysis using LC-MS/MS with an Internal Standard
This compound is an ideal internal standard for the quantification of its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine, in biological matrices like plasma or urine. The stable isotope label ensures that it has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
A typical LC-MS/MS protocol would involve the following steps:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma).
-
The sample undergoes protein precipitation, typically with a cold organic solvent like acetonitrile (B52724).[10]
-
Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and internal standard from the matrix.[11][12][13]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a suitable column (e.g., C18) with a mobile phase gradient, often consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol.[10]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Des(1-cyclohexanol) Venlafaxine) and the internal standard (this compound).
-
The difference in mass due to the six deuterium (B1214612) atoms allows for their simultaneous but distinct detection.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Visualizations
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6.[14][15][16] The major active metabolite is O-desmethylvenlafaxine (ODV).[10][15] Other minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[17]
Caption: Metabolic pathway of Venlafaxine to its major metabolites.
Analytical Workflow for Quantification
The following diagram illustrates a standard workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
Caption: Workflow for analyte quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Des(1-cyclohexanol) Venlafaxine | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatriapolska.pl [psychiatriapolska.pl]
- 13. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Venlafaxine Using Des(1-cyclohexanol) Venlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of venlafaxine (B1195380) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Des(1-cyclohexanol) Venlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Principle
This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following a straightforward protein precipitation step to extract venlafaxine and the internal standard from human plasma, the compounds are chromatographically separated on a C18 reverse-phase column. A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. The specific MRM transitions for each analyte and the internal standard provide the necessary selectivity and sensitivity for accurate measurement in a complex biological matrix.
Materials and Reagents
| Material | Supplier/Grade |
| Venlafaxine HCl | USP or equivalent |
| This compound | MedChemExpress or equivalent |
| Acetonitrile (B52724) | LC-MS grade |
| Methanol (B129727) | LC-MS grade |
| Formic acid | LC-MS grade |
| Deionized water | 18.2 MΩ·cm |
| Drug-free human plasma | Sourced ethically |
| Calibrated micropipettes | |
| 1.5 mL polypropylene (B1209903) centrifuge tubes | |
| Autosampler vials |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Venlafaxine HCl and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. A typical calibration curve range is 1.0-500 ng/mL. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Sample Preparation Workflow
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| 3.1 | |
| 5.0 | |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
Quantitative Data
MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) |
| Venlafaxine | 278.2 | 121.1 | 25 | ~2.5 |
| This compound | 284.2 | 121.1 | 25 | ~2.5 |
Note: Collision energy may require optimization based on the specific instrument used.
Method Validation Summary
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effect observed |
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for venlafaxine and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The concentration of venlafaxine in the QC and unknown samples is then determined from this calibration curve using a weighted linear regression model.
Data Analysis and Quantification Logic
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of venlafaxine in human plasma. The use of a deuterated internal standard, this compound, and a straightforward sample preparation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting. The method is expected to demonstrate excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting regulatory guidelines for bioanalytical method validation.
Quantitative Analysis of Venlafaxine and its Metabolites Using Deuterated Internal Standards
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of venlafaxine (B1195380) and its primary metabolites in biological matrices, specifically human plasma. The described method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates deuterated internal standards to ensure high accuracy, precision, and robustness. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of venlafaxine.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological fluids is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1][2] Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 to form ODV.[3][4][5] Minor metabolic pathways involve N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV), and subsequent metabolism to N,O-didesmethylvenlafaxine (NODDV).[3][6]
The use of stable isotope-labeled internal standards, such as venlafaxine-d6 (B1429546) or venlafaxine-d11, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][7][8] These standards co-elute with the analyte and exhibit identical ionization and fragmentation patterns, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[7][8] This application note details a validated LC-MS/MS method for the simultaneous quantification of venlafaxine and its key metabolites.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism, primarily through O-demethylation and N-demethylation, followed by further metabolic steps. The major metabolic pathway is catalyzed by CYP2D6, leading to the formation of the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[3][4][5]
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of venlafaxine and its metabolites.
Materials and Reagents
-
Analytes: Venlafaxine HCl, O-desmethylvenlafaxine, N-desmethylvenlafaxine[2][9]
-
Internal Standards: Venlafaxine-d6 or D,L-Venlafaxine-d11[1][2][7][8]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)[2]
-
Reagents: Ammonium acetate, Deionized water (18.2 MΩ·cm)[2]
-
Biological Matrix: Drug-free human plasma[2]
-
Labware: Calibrated micropipettes, 1.5 mL polypropylene (B1209903) centrifuge tubes, autosampler vials[2]
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine, O-desmethylvenlafaxine, and the deuterated internal standard in methanol.[2]
-
Working Solutions: Prepare intermediate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 mixture of methanol and water.[2]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in plasma.[1][2]
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.[2]
-
Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.[2]
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.[1]
Experimental Workflow
The overall experimental workflow for the quantitative analysis is depicted below.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of venlafaxine and its metabolites. These parameters may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or Gradient Elution |
Mass Spectrometry Parameters
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 121.1 |
| O-desmethylvenlafaxine | 264.3 | 107.1 |
| N-desmethylvenlafaxine | 264.2 | 58.1 |
| Venlafaxine-d6 | 284.2 | 64.1 |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated methods for the analysis of venlafaxine and its metabolites.
Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Venlafaxine | Human Plasma | 1.0 - 500 | 1.0 | [2] |
| O-desmethylvenlafaxine | Human Plasma | 1.0 - 500 | 1.0 | [2] |
| Venlafaxine | Human Plasma | 3 - 300 | 3 | [10] |
| O-desmethylvenlafaxine | Human Plasma | 6 - 600 | 6 | [10] |
| Venlafaxine | Human Plasma | 5 - 800 | 5 | [9] |
| O-desmethylvenlafaxine | Human Plasma | 5 - 800 | 5 | [9] |
| N-desmethylvenlafaxine | Human Plasma | 5 - 800 | 5 | [9] |
| N,O-didesmethylvenlafaxine | Human Plasma | 5 - 800 | 5 | [9] |
| N,N-didesmethylvenlafaxine | Human Plasma | 5 - 800 | 5 | [9] |
| Venlafaxine | Rat Plasma | 15.0 - 6000 | 15.0 | [11] |
| O-desmethylvenlafaxine | Rat Plasma | 1.00 - 400 | 1.00 | [11] |
| N-desmethylvenlafaxine | Rat Plasma | 5.00 - 2000 | 5.00 | [11] |
Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Venlafaxine | Human Plasma | LQC, MQC, HQC | < 10.80 | < 10.80 | 91.77 - 104.39 | [12] |
| O-desmethylvenlafaxine | Human Plasma | LQC, MQC, HQC | < 7.08 | < 7.08 | 95.87 - 106.28 | [12] |
| All Analytes | Human Plasma | LLOQ, LQC, MQC, HQC | 1.9 - 9.3 | 1.9 - 9.3 | >96% Process Efficiency | [9] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of venlafaxine and its major metabolites in human plasma.[2] The use of a deuterated internal standard and a straightforward protein precipitation sample preparation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting.[1][2] The method has been shown to have excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting the acceptance criteria of regulatory guidelines for bioanalytical method validation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma using LC-MS/MS
Application Note & Protocol
This document provides a detailed protocol for the simultaneous determination of venlafaxine (B1195380) (VEN) and its major active metabolite, O-desmethylvenlafaxine (ODV), in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant used to treat major depressive disorder, anxiety, and panic disorder.[1] It is extensively metabolized in the liver to its active metabolite, O-desmethylvenlafaxine, which has a similar pharmacological activity.[2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing therapeutic outcomes and ensuring patient safety.
This application note describes a sensitive, selective, and rapid LC-MS/MS method for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, accuracy, precision, and stability.
Experimental
Materials and Reagents
-
Venlafaxine hydrochloride reference standard (99.29% purity)
-
O-desmethylvenlafaxine reference standard
-
Venlafaxine-d6 (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Deionized water (Milli-Q or equivalent)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
An electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | Hypurity cyano (50 mm x 4.6 mm, 5 µm)[3] or Betasil C18 (size not specified)[4] |
| Mobile Phase | 10 mM Ammonium acetate (pH 4.50 ± 0.05) and acetonitrile in a 10:90 (v/v) ratio (Isocratic)[5] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 40 ± 2°C[6] |
| Total Run Time | Approximately 3 minutes[3][4] |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM). The optimized parameters are listed in Table 2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.3 | 58.1[3] or 121.11[4] |
| O-desmethylvenlafaxine (ODV) | 264.3 | 58.1[3] or 107.10[4] |
| Internal Standard (IS) | Dependent on IS used (e.g., Nadolol: 310.4 -> 254.1[3] or Escitalopram: 325.00 -> 262.00[4]) |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of venlafaxine, O-desmethylvenlafaxine, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (50:50, v/v) to obtain working standard solutions at various concentration levels.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.[3]
-
Add 600 µL of acetonitrile containing 0.43% formic acid to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method Validation Summary
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented in Table 3.
| Parameter | Venlafaxine | O-desmethylvenlafaxine |
| Linearity Range | 2.0 - 500 ng/mL[3] or 3 - 300 ng/mL[4] | 2.0 - 500 ng/mL[3] or 6 - 600 ng/mL[4] |
| Correlation Coefficient (r) | > 0.999[3] | > 0.999[3] |
| Intra-batch Precision (%CV) | < 12.6%[3] | < 12.6%[3] |
| Inter-batch Precision (%CV) | < 12.6%[3] | < 12.6%[3] |
| Accuracy (% bias) | -9.8 to +3.9%[3] | -9.8 to +3.9%[3] |
| Recovery | 95.9%[4] | 81.7%[4] |
Alternative Sample Preparation Protocols
While protein precipitation is a rapid and straightforward technique, other sample preparation methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be employed for cleaner extracts.
Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute for analysis.
Liquid-Liquid Extraction (LLE)
-
To the plasma sample, add a water-immiscible organic solvent (e.g., a mixture of MTBE and n-Hexane).[5]
-
Vortex to facilitate the transfer of analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma. The method is sensitive, specific, and has a short run time, making it suitable for high-throughput analysis in a clinical or research setting. The provided protocols for sample preparation offer flexibility depending on the laboratory's needs and available resources.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. scispace.com [scispace.com]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Venlafaxine Analysis in Plasma
This document provides detailed application notes and protocols for the sample preparation of venlafaxine (B1195380) and its major metabolite, O-desmethylvenlafaxine (ODV), from human plasma for quantitative analysis. The described techniques are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Three primary sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a summary of its performance characteristics, and a visual workflow diagram.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. This technique is often favored for its simplicity and high throughput.
Application Note:
PPT is a suitable method for rapid sample processing, particularly when analyzing a large number of samples. While it is a relatively "crude" cleanup method that may leave some matrix components in the final extract, its speed and simplicity are significant advantages. Acetonitrile (B52724) is a commonly used precipitating agent.[1][2] The resulting supernatant can be directly injected into an LC-MS/MS system for analysis.[1]
Experimental Protocol:
-
To 0.5 mL of a human plasma sample in a microcentrifuge tube, add 0.1 mL of an internal standard working solution.
-
Add 1.0 mL of acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant for analysis.[1]
-
Inject a 5 µL aliquot of the supernatant into the LC-MS system.[1]
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Application Note:
LLE is known for providing cleaner extracts compared to PPT, resulting in reduced matrix effects and improved analytical sensitivity.[3][4] The choice of organic solvent is critical and depends on the polarity of the target analytes. For venlafaxine, various solvents and solvent mixtures have been successfully employed.[4][5][6]
Experimental Protocol:
-
To a suitable tube, add 1 mL of the plasma sample.
-
Add the internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) (80:20, v/v)).[5]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the analytical instrument.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analytes of interest from the liquid sample matrix. Interfering components are washed away, and the purified analytes are then eluted for analysis.
Application Note:
SPE generally provides the cleanest extracts, leading to the highest sensitivity and specificity.[4][5] It is particularly useful for complex biological matrices like plasma.[5] Various sorbent chemistries are available, with C18 and polymeric phases being common choices for venlafaxine extraction.[7]
Experimental Protocol (using C18 SPE cartridges):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Spike 1 mL of rat plasma with 2% aqueous ammonia (B1221849) and load it onto the pre-activated C18 SPE column.[7]
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the venlafaxine and internal standard from the cartridge with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the analytical system.
Workflow Diagram:
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation techniques for venlafaxine analysis in plasma as reported in the literature.
| Technique | Method | Recovery (%) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Protein Precipitation | Acetonitrile | 95.9 | 5 - 250 | 5 | [1] |
| Liquid-Liquid Extraction | Hexane-ethyl acetate (80:20 v/v) | > 70 | 25 - 500 | 25 | [5] |
| Isoamyl alcohol-hexane (1:99 v/v) | ~100 (VEN), ~70 (ODV) | 1 - 2000 | 1 (VEN), 5 (ODV) | [5] | |
| Diethyl ether | > 88 | 0.2 - 200 | 0.2 | [4][5] | |
| Solid-Phase Extraction | C18 | > 50 | 10 - 1000 | 10 | [7] |
| C8 | > 75 | 1 - 1000 nmol/L | 1 nmol/L | [5] | |
| Hydrophilic-Lipophilic (HLB) | 87 - 95 | 5 - 1000 | 0.1 | [5] | |
| Molecularly Imprinted Polymer (MIP) | 84 | 3 - 700 | 3 | [8] |
References
- 1. Venlafaxine [priory.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Protocol for the Quantification of Des(1-cyclohexanol) Venlafaxine-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Des(1-cyclohexanol) Venlafaxine utilizing its deuterated internal standard, Des(1-cyclohexanol) Venlafaxine-d6, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Des(1-cyclohexanol) Venlafaxine, also known as Venlafaxine EP Impurity A or 2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a known impurity of the antidepressant drug Venlafaxine.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for the quantification of this specific analyte in various matrices. The protocol outlines the necessary reagents, sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor for the treatment of depression and other mood disorders. During the synthesis and storage of Venlafaxine, various related substances and impurities can be formed. Regulatory guidelines necessitate the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the final drug product. Des(1-cyclohexanol) Venlafaxine is one such process-related impurity.
This protocol employs a robust and sensitive UPLC-MS/MS method, which is a cornerstone technique for the quantitative analysis of pharmaceutical compounds and their impurities. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Reagents and Materials
-
Des(1-cyclohexanol) Venlafaxine reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.
Standard and Internal Standard Stock Solutions
Prepare primary stock solutions of Des(1-cyclohexanol) Venlafaxine and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions by serial dilution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 20 µL of the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. These parameters may require optimization for specific instrumentation and laboratory conditions.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.0 min | 95% B |
| 3.0 - 3.1 min | 95% to 5% B |
| 3.1 - 4.0 min | 5% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Des(1-cyclohexanol) Venlafaxine | 180.3 > 58.1 |
| This compound | 186.3 > 64.1 |
| Dwell Time | 100 ms |
Experimental Workflow
Caption: UPLC-MS/MS workflow for Des(1-cyclohexanol) Venlafaxine.
Data Presentation
The quantitative data should be summarized in a table format for clarity. The table should include the concentrations of the calibration standards and the corresponding peak area ratios of the analyte to the internal standard. Quality control samples should also be included to demonstrate the accuracy and precision of the method.
| Sample Type | Nominal Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Blank | 0 | - | - | - | Not Detected | - |
| Cal 1 | 0.5 | |||||
| Cal 2 | 1 | |||||
| Cal 3 | 5 | |||||
| Cal 4 | 10 | |||||
| Cal 5 | 50 | |||||
| Cal 6 | 100 | |||||
| Cal 7 | 250 | |||||
| Cal 8 | 500 | |||||
| LLOQ QC | 0.5 | |||||
| Low QC | 1.5 | |||||
| Mid QC | 75 | |||||
| High QC | 400 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the Multiple Reaction Monitoring (MRM) experiment for the analyte and its internal standard.
Caption: MRM transitions for analyte and internal standard.
Conclusion
This application note provides a comprehensive UPLC-MS/MS protocol for the sensitive and selective quantification of Des(1-cyclohexanol) Venlafaxine using its deuterated internal standard. The detailed experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, offer a solid foundation for researchers in the fields of pharmaceutical analysis and drug development. The provided workflows and data presentation tables are intended to facilitate the implementation and validation of this method in a laboratory setting.
References
High-Throughput Quantification of Venlafaxine in Biological Matrices Using a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the high-throughput analysis of venlafaxine (B1195380) in human plasma. The described method utilizes a stable isotope-labeled (deuterated) internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This approach is highly suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.[1][2]
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and other mood disorders.[1][2] Accurate measurement of its concentration in biological fluids is crucial for ensuring therapeutic efficacy and safety. The use of a deuterated internal standard, such as venlafaxine-d6 (B1429546) or venlafaxine-d11, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[1][2][3]
Principle
This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following a straightforward protein precipitation step to extract venlafaxine and the deuterated internal standard from the plasma matrix, the compounds are separated chromatographically. A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[2] The MRM transitions provide the necessary selectivity and sensitivity for accurate measurement in a complex biological matrix.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Venlafaxine HCl, O-desmethylvenlafaxine (active metabolite)[2]
-
Internal Standard: Venlafaxine-d6 or D,L-Venlafaxine-d11[1][3][4]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)[2]
-
Reagents: Deionized water (18.2 MΩ·cm)[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine and the deuterated internal standard in methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.[1]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard (e.g., 100 ng/mL or 50 µg/mL depending on the specific protocol) by diluting the stock solution with methanol.[1][3]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up in high-throughput settings.[1][2]
-
Pipette 100 µL to 200 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL polypropylene (B1209903) tube.[1][2]
-
Add a specified volume of the internal standard working solution (e.g., 20 µL or 50 µL) to all samples except the blank.[1][2][3]
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[3]
-
Column: A C18 reversed-phase column is commonly used for separation.[1][2]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid.[5][6]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[5]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1][2]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
MRM Transitions: The specific precursor-to-product ion transitions for venlafaxine and its deuterated internal standard need to be optimized. Commonly used transitions are:
Data Presentation
The performance of the method is evaluated through validation parameters, which are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Venlafaxine | 1.0 - 500 | > 0.999 |
| O-desmethylvenlafaxine | 1.0 - 500 | > 0.999 |
Data is representative and may vary based on the specific instrumentation and laboratory conditions.[2]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Venlafaxine | LLOQ | 2.0 | -9.8 to +3.9 | < 12.6 |
| LQC | Low | -9.8 to +3.9 | < 12.6 | |
| MQC | Medium | -9.8 to +3.9 | < 12.6 | |
| HQC | High | -9.8 to +3.9 | < 12.6 | |
| O-desmethylvenlafaxine | LLOQ | 2.0 | -9.8 to +3.9 | < 12.6 |
| LQC | Low | -9.8 to +3.9 | < 12.6 | |
| MQC | Medium | -9.8 to +3.9 | < 12.6 | |
| HQC | High | -9.8 to +3.9 | < 12.6 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is representative.[7]
Table 3: Recovery
| Analyte | Recovery (%) |
| Venlafaxine | > 85 |
| O-desmethylvenlafaxine | > 85 |
| Venlafaxine-d6 | 88.8 |
Data is representative and reflects the efficiency of the extraction process.[3]
Visualizations
Caption: High-throughput sample preparation and analysis workflow for venlafaxine.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The LC-MS/MS method employing a deuterated internal standard provides a robust, sensitive, and specific approach for the high-throughput quantification of venlafaxine and its active metabolite in human plasma.[2] The simple and rapid sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, makes this method highly suitable for large-scale clinical and research applications where accuracy and precision are paramount.[1][2] The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Des(1-cyclohexanol) Venlafaxine-d6 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders. Therapeutic Drug Monitoring (TDM) of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing treatment efficacy and minimizing toxicity.[1][2] The recommended therapeutic range for the sum of venlafaxine and ODV concentrations in plasma is typically between 100 and 400 ng/mL.[3] Accurate quantification of these analytes, as well as potential impurities and other metabolites, is essential for reliable clinical decision-making.
Des(1-cyclohexanol) venlafaxine is recognized as an impurity of venlafaxine.[4][5] For quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard.[6][7] They co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and matrix effects.[6][7] Des(1-cyclohexanol) Venlafaxine-d6 is the deuterium-labeled analog of the venlafaxine impurity and is intended for use as an internal standard for its quantification.[8][9]
These application notes provide a detailed protocol for the quantification of Des(1-cyclohexanol) venlafaxine in human plasma using this compound as an internal standard by LC-MS/MS.
Metabolic Pathway of Venlafaxine
Caption: Metabolic pathway of Venlafaxine showing the formation of its major metabolites.
Experimental Protocol: Quantification of Des(1-cyclohexanol) Venlafaxine
This protocol outlines a method for the sensitive and selective quantification of Des(1-cyclohexanol) venlafaxine in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Analytes: Des(1-cyclohexanol) Venlafaxine, this compound
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ultrapure water, Human plasma (K2EDTA)
-
Labware: Microcentrifuge tubes, analytical balance, volumetric flasks, pipettes
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Des(1-cyclohexanol) Venlafaxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Des(1-cyclohexanol) Venlafaxine stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
-
Note: Specific transitions should be optimized in the laboratory.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Des(1-cyclohexanol) Venlafaxine | 180.3 | 58.1 |
| This compound | 186.3 | 64.1 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Representative Calibration Standards
| Standard Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 5,234 | 1,012,345 | 0.0052 |
| 2 | 2.5 | 13,123 | 1,023,456 | 0.0128 |
| 3 | 5.0 | 25,987 | 1,009,876 | 0.0257 |
| 4 | 10.0 | 51,567 | 1,015,678 | 0.0508 |
| 5 | 25.0 | 128,901 | 1,021,098 | 0.1262 |
| 6 | 50.0 | 255,432 | 1,018,765 | 0.2507 |
| 7 | 100.0 | 510,987 | 1,013,456 | 0.5042 |
| 8 | 200.0 | 1,023,456 | 1,019,876 | 1.0035 |
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect.
Table 2: Representative Quality Control (QC) Sample Performance
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | < 15% | < 15% | ± 20% |
| Low QC | 3.0 | < 10% | < 10% | ± 15% |
| Mid QC | 75.0 | < 8% | < 9% | ± 10% |
| High QC | 150.0 | < 7% | < 8% | ± 10% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Des(1-cyclohexanol) Venlafaxine in plasma.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the quantification of the venlafaxine impurity, Des(1-cyclohexanol) venlafaxine, in human plasma. The use of its deuterated analog, this compound, as an internal standard is critical for achieving the accuracy and precision required in a therapeutic drug monitoring setting.[10] The described LC-MS/MS method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers and drug development professionals.
References
- 1. gpsych.bmj.com [gpsych.bmj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Des(1-cyclohexanol) Venlafaxine | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. benchchem.com [benchchem.com]
Application Note: Chromatographic Separation of Venlafaxine and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine (B1195380) (VFX) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders. It is extensively metabolized in the liver primarily to O-desmethylvenlafaxine (ODV), which is also pharmacologically active.[1] Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV).[2][3] Accurate and reliable quantification of venlafaxine and its metabolites in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. This application note provides detailed protocols for the separation and quantification of venlafaxine and its metabolites using various chromatographic techniques.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV). N-demethylation to N-desmethylvenlafaxine (NDV) is a minor pathway mediated by CYP3A4. Further metabolism leads to the formation of N,O-didesmethylvenlafaxine (NODDV).[2][3]
Caption: Metabolic pathway of Venlafaxine.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and quantitative parameters from various validated methods for the analysis of venlafaxine and its metabolites.
Table 1: HPLC-UV and HPLC-Fluorescence Methods
| Parameter | HPLC-UV[1] | HPLC-Fluorescence[4] | HPLC-Fluorescence[5][6] |
| Column | Not Specified | C18 | Agilent Eclipse XDB-C18 (4.6x150 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Acetonitrile (B52724) (95:5 v/v) & 0.05 M Ammonium (B1175870) Acetate | Acetonitrile:Buffer (30:70, v/v) | Water (0.05 M NaH2PO4):Acetonitrile (72:28) |
| Flow Rate | Gradient | 1.5 mL/min | 0.5 mL/min |
| Detection | UV at 235 nm | Fluorescence (Ex: 227 nm, Em: 300 nm) | Fluorescence (Ex: 276 nm, Em: 598 nm) |
| Retention Time (min) | ODV: 4.9, VFX: 7.2 | Not Specified | ODV: 3.908, VFX: 6.999 |
| Linearity (ng/mL) | Not Specified | 20 - 500 | 10 - 1000 |
| LLOQ (ng/mL) | Not Specified | 20 | 10 |
Table 2: LC-MS/MS Methods
| Parameter | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[8] | UPLC-MS/MS Method[9] |
| Column | Betasil C18 | C18 reverse-phase | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100x2.1 mm) |
| Mobile Phase | Isocratic | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile | Water (2 mM ammonium acetate):Acetonitrile (20:80, v/v) |
| Flow Rate | Not Specified | 0.3 - 0.5 mL/min | 0.3 mL/min |
| Detection | ESI+, MRM | ESI+, MRM | ESI+, MRM |
| MRM Transitions (m/z) | VFX: 278.27→121.11, ODV: 264.28→107.10 | Not Specified | VFX: 278.3→121.08, ODV: 264.2→107.1 |
| Linearity (ng/mL) | VFX: 3-300, ODV: 6-600 | 1.0 - 500 | Not Specified |
| LLOQ (ng/mL) | VFX: 3, ODV: 6 | 1.0 | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of venlafaxine and its metabolites from plasma or serum using SPE.[7][10]
Materials:
-
C8 or mixed-mode cation exchange SPE cartridges
-
Methanol
-
Water (deionized)
-
Weak organic solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma or serum, add the internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol outlines a general LLE procedure for extracting venlafaxine and its metabolites.[4]
Materials:
-
Extraction solvent (e.g., a mixture of isoamyl alcohol and hexane)
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., serum) into a clean centrifuge tube.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the sample.
-
Extraction: Add the extraction solvent, vortex vigorously for a specified time, and then centrifuge to separate the layers.
-
Solvent Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase before injection into the chromatographic system.
Protocol 3: HPLC-Fluorescence Analysis
This protocol is based on a validated method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Agilent Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of water containing sodium dihydrogen phosphate (B84403) (0.05 mol/L) and acetonitrile (72:28).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength of 276 nm and an emission wavelength of 598 nm.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (standards, quality controls, and unknowns).
-
Record the chromatograms and integrate the peaks for venlafaxine and O-desmethylvenlafaxine.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of venlafaxine and its metabolites in a biological sample.
Caption: General experimental workflow for analysis.
Enantioselective Separation
Venlafaxine is a chiral drug, and its enantiomers exhibit different pharmacological activities.[2] Enantioselective separation is important for detailed pharmacokinetic and pharmacodynamic studies. Micellar electrokinetic chromatography (MEKC) coupled with tandem mass spectrometry has been successfully used for the simultaneous enantioseparation of venlafaxine and O-desmethylvenlafaxine.[11][12]
Table 3: MEKC-MS/MS Conditions for Enantioselective Separation [11]
| Parameter | Condition |
| Capillary | 60 cm long (375 µm O.D., 50 µm I.D.) fused silica |
| Buffer | 20 mM NH4OAc + 25 mM TEA, pH 8.5, 25 mM poly-L,L-SULA |
| Applied Voltage | +20 kV |
| Injection | 5 mbar, 100 s |
| Sheath Liquid | MeOH/H2O (80/20, v/v), 5 mM NH4OAc, pH 6.8 |
| Detection | ESI-MS/MS |
| MRM Transitions (m/z) | ODV: 264.2 -> 58.1, VFX: 278.2 -> 58.1 |
This method achieved baseline separation of both ODV and VFX enantiomers in approximately 15 minutes.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing matrix effects in venlafaxine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine (B1195380).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant ion suppression or enhancement in my venlafaxine analysis. What are the likely causes and how can I resolve this?
Answer:
Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of venlafaxine and its metabolites.[1][2] This can lead to inaccurate and imprecise quantification.[1] The primary causes are often residual matrix components like phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[1]
Here are some troubleshooting steps:
-
Optimize Sample Preparation: Your first line of defense is a more rigorous sample preparation method. While simple protein precipitation is fast, it may not be sufficient to eliminate all interfering substances.[1] Consider switching to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[1] LLE has been reported to provide excellent recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine.[1]
-
Incorporate Phospholipid Removal: Phospholipids are a major source of ion suppression in bioanalytical methods.[1] Specialized phospholipid removal plates or cartridges can be integrated into your sample preparation workflow to significantly reduce these interferences.[1]
-
Chromatographic Separation: Ensure your chromatographic method effectively separates venlafaxine and its metabolites from the regions where matrix effects are most pronounced. You can identify these regions using a post-column infusion experiment.[2][3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as venlafaxine-d6, is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[4][5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the signal.[4][6]
Question 2: My recovery of venlafaxine and/or its metabolites is consistently low. What could be causing this and how can I improve it?
Answer:
Low recovery is typically an indication that your chosen extraction method is not optimal for the physicochemical properties of venlafaxine, a basic compound, leading to its loss during the sample preparation process.[1]
Here are some recommendations to improve recovery:
-
Adjust pH during Liquid-Liquid Extraction (LLE): The extraction efficiency of venlafaxine is highly dependent on the pH of the aqueous sample. Ensure the pH is adjusted to a level that keeps venlafaxine in its non-ionized form, which facilitates its transfer into the organic extraction solvent.[1]
-
Optimize LLE Solvent: The choice of organic solvent is critical. Mixtures such as hexane (B92381) and ethyl acetate (B1210297) or chloroform, 2-propanol, and n-heptane have been used effectively for venlafaxine extraction.[1][7]
-
Optimize Solid-Phase Extraction (SPE) Parameters: For SPE, ensure the sorbent chemistry is appropriate for venlafaxine. C8 or C18 cartridges are commonly used.[7][8] Systematically optimize the wash and elution steps. The wash solvent should be strong enough to remove interferences without eluting the analytes, and the elution solvent should be strong enough to ensure complete elution of venlafaxine and its metabolites.
-
Evaluate Different Extraction Techniques: If optimizing your current method doesn't yield satisfactory results, consider switching to a different technique. For instance, if you are using protein precipitation, moving to LLE or SPE will likely improve recovery and provide a cleaner extract.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of venlafaxine LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as venlafaxine, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantitative results.[2][9] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1]
Q2: How can I quantitatively assess matrix effects in my assay?
A2: The "gold standard" for quantifying matrix effects is the post-extraction spiking method.[2][9] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a pure (neat) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).[2]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is generally considered acceptable.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A3: A stable isotope-labeled internal standard is a version of the analyte (e.g., venlafaxine) where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[5][10] A SIL-IS is considered the best tool to compensate for matrix effects because it has virtually identical chemical and physical properties to the analyte.[4][6] This means it co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for reliable correction of any signal suppression or enhancement.[6]
Q4: What are the most common sample preparation techniques to minimize matrix effects for venlafaxine?
A4: The most common and effective sample preparation techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, potentially leaving behind significant matrix components.[1]
-
Liquid-Liquid Extraction (LLE): This technique offers a good balance of cleanliness and recovery for venlafaxine and is often more effective than PPT at removing interfering substances.[1][7]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique that can produce very clean extracts and high recoveries.[2][7] It is generally more selective than LLE and can be automated.[2]
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in venlafaxine LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT)
-
Sample Aliquoting: In a microcentrifuge tube, place 100 µL of the plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add the working solution of the stable isotope-labeled internal standard (e.g., venlafaxine-d6).
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[2]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample and IS: To 500 µL of plasma, add 30 µL of the internal standard solution and vortex for 3 minutes.[1]
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH and ensure venlafaxine is in its non-ionized form.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate (80:20 v/v)).[1]
-
Mixing: Vortex the mixture vigorously for 3 minutes.[1]
-
Centrifugation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[1]
-
Transfer: Transfer the upper organic layer to a new tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 30°C.[1]
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[2]
-
Equilibration: Equilibrate the cartridge with an appropriate buffer (e.g., 1 mL of water or a weak buffer).
-
Sample Loading: Load 200-500 µL of the pre-treated plasma sample onto the cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Elution: Elute venlafaxine and its metabolites with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[2]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]
Data Presentation
The following tables summarize quantitative data from various studies on venlafaxine analysis, highlighting the effectiveness of different sample preparation methods.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Venlafaxine | >96 | Minor effects observed | [11] |
| O-desmethylvenlafaxine | >96 | Minor effects observed | [11] | |
| Liquid-Liquid Extraction | Venlafaxine | ~100 | Not specified | [7] |
| O-desmethylvenlafaxine | ~70 | Not specified | [7] | |
| Venlafaxine | >80 | No significant effects | [12] | |
| O-desmethylvenlafaxine | >80 | No significant effects | [12] | |
| Solid-Phase Extraction | Venlafaxine | 95.9 | Not specified | [13][14] |
| O-desmethylvenlafaxine | 81.7 | Not specified | [13][14] | |
| Venlafaxine | >92 | Not specified | [7] | |
| O-desmethylvenlafaxine | >93 | Not specified | [7] |
Table 2: Linearity and Limits of Quantification (LLOQ) for Venlafaxine LC-MS/MS Assays
| Linear Range (ng/mL) | LLOQ (ng/mL) | Internal Standard Used | Reference |
| 1.0 - 200.0 | 1.0 | Fluoxetine | [15] |
| 1.0 - 200.0 | 1.0 | Clozapine | [16] |
| 3 - 300 (Venlafaxine) | Not specified | Escitalopram | [13][14] |
| 6 - 600 (ODV) | Not specified | Escitalopram | [13][14] |
| 2.0 - 500 | 2.0 | Nadolol | [17] |
| 5 - 800 | Not specified | Not specified | [11] |
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing matrix effects in venlafaxine LC-MS/MS analysis.
Caption: General experimental workflow for venlafaxine LC-MS/MS analysis.
Caption: Key strategies for mitigating matrix effects in bioanalysis.
Caption: Troubleshooting workflow for investigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in venlafaxine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of venlafaxine (B1195380).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect venlafaxine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, venlafaxine and its metabolites.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2][3] Common sources of matrix effects in biological samples include salts, proteins, and particularly phospholipids.[1]
Q2: What are the primary strategies to minimize ion suppression in venlafaxine quantification?
A2: The main strategies to combat ion suppression can be grouped into three categories:
-
Effective Sample Preparation: This is the most critical step to remove interfering matrix components before analysis.[1] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly employed.[1][4]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate venlafaxine and its metabolites from the matrix components that cause ion suppression.[1]
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard, such as venlafaxine-d6 (B1429546), is highly recommended.[1][5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate correction of the signal.[1][2]
Q3: Which sample preparation technique is best for minimizing ion suppression for venlafaxine?
A3: The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity and sample throughput. While protein precipitation is a simple and fast method, it is often insufficient for removing all interfering substances, especially phospholipids.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at providing a cleaner sample extract.[1][4] LLE has been reported to provide excellent recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine.[1][3] SPE, with the appropriate sorbent, also offers high selectivity and clean extracts.[4][6]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement is Observed
-
Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of venlafaxine and its metabolites.[1]
-
Solution:
-
Improve Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous technique like LLE or SPE.[1]
-
Incorporate Phospholipid Removal: Specific phospholipid removal products can be used after protein precipitation to significantly reduce these interferences.[1]
-
Optimize Extraction Protocol:
-
For LLE: Adjusting the pH of the aqueous phase is crucial for the extraction of venlafaxine, which is a basic compound. Ensure the pH is adjusted to maintain the analyte in its non-ionized form to facilitate its transfer into the organic solvent.[1]
-
For SPE: The choice of sorbent is critical. C18 and hydrophilic-lipophilic balanced (HLB) cartridges are commonly used for venlafaxine extraction.[1][3]
-
-
Issue 2: Poor Recovery of Venlafaxine and/or its Metabolites
-
Cause: The selected extraction method may not be optimal for the physicochemical properties of venlafaxine and its metabolites, leading to their loss during sample preparation.[1]
-
Solution:
-
Optimize LLE Parameters: Experiment with different organic solvents and pH adjustments of the aqueous phase to improve extraction efficiency.[1]
-
Optimize SPE Parameters: Ensure the SPE cartridge is appropriate for venlafaxine. The conditioning, wash, and elution solvents must be carefully selected and optimized to ensure high recovery of the analytes while removing interferences.[1]
-
Consider an Alternative Technique: If optimizing the current method fails, switching from LLE to SPE, or vice-versa, may provide better results.[1]
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Cause: Uncompensated matrix effects that vary between different samples.[1]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS like venlafaxine-d6 will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and reproducible quantification.[1][2][5]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize recovery and matrix effect data for venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV), using different sample preparation methods as reported in various studies.
Table 1: Analyte Recovery Data
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Venlafaxine | ~100% | [3] |
| O-desmethylvenlafaxine | ~70% | [3] | |
| Venlafaxine | >70% | [3] | |
| Solid-Phase Extraction (SPE) | Venlafaxine | >92% | [3] |
| O-desmethylvenlafaxine | >93% | [3] | |
| Venlafaxine | 95.9% | [6][7] | |
| O-desmethylvenlafaxine | 81.7% | [6][7] | |
| Venlafaxine | >73% (HLB1cc) | [3] | |
| Venlafaxine | 87-95% (HLB1cc) | [3] | |
| Protein Precipitation (PPT) | Venlafaxine & Metabolites | >96% (Process Efficiency) | [8][9] |
| One-Step Extraction (OSTRO Plate) | Venlafaxine & ODV | >80% | [10] |
Table 2: Matrix Effect Data
| Sample Preparation Method | Analyte | Matrix Effect Assessment | Result | Reference |
| Protein Precipitation (PPT) | Venlafaxine & Metabolites | Minor matrix effects observed | - | [8][9] |
| One-Step Extraction (OSTRO Plate) | Venlafaxine & ODV | No significant matrix effects observed | - | [10] |
| Solid-Phase Extraction (SPE) | Venlafaxine & ODV | IS-normalized Matrix Factor (%CV) | <15% | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization for specific applications.
-
Sample Preparation: To 500 µL of plasma sample, add 30 µL of the internal standard solution.[1]
-
pH Adjustment: Add an appropriate volume of a basifying agent (e.g., 1M NaOH) to adjust the pH to an alkaline value.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, 80:20 v/v).[1]
-
Mixing: Vortex the mixture for 3 minutes.[1]
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes.[1]
-
Collection: Transfer the upper organic layer to a clean tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 30°C.[1]
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol; the specific sorbent, as well as conditioning, wash, and elution solvents, will need to be optimized.
-
Conditioning: Condition the SPE cartridge (e.g., C18 or HLB) by passing the conditioning solvent (e.g., methanol) through the cartridge.[1]
-
Equilibration: Equilibrate the cartridge by passing the equilibration solvent (e.g., water) through the cartridge.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.[1]
-
Washing: Wash the cartridge with a suitable wash solvent to remove interfering substances.[1]
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent.[1]
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.[1]
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To a microcentrifuge tube containing the plasma sample, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube for analysis.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. benchchem.com [benchchem.com]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Venlafaxine Recovery from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of venlafaxine (B1195380) and its metabolites from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting venlafaxine from biological samples?
A1: The most prevalent methods for venlafaxine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] Protein precipitation (PPT) is also used, often in conjunction with other techniques, for sample clean-up. Newer, modified methods include liquid-phase microextraction and cloud point extraction, which are cost-effective but may result in lower recovery rates compared to classic methods.[1][2]
Q2: Which extraction method generally yields the highest recovery for venlafaxine?
A2: According to literature, Liquid-Liquid Extraction (LLE) often provides the best recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] Some studies have reported LLE recovery rates of approximately 100% for venlafaxine and nearly 70% for ODV.[3] However, SPE is considered a more efficient and selective method.[3]
Q3: What are "matrix effects" and how can they impact my venlafaxine analysis?
A3: Matrix effects refer to the alteration of ionization efficiency of the target analyte (venlafaxine) by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[4] These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[4] Common sources of matrix effects include salts, proteins, and phospholipids.[4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of venlafaxine?
A4: To minimize matrix effects, you can employ several strategies:
-
Effective Sample Preparation: Use rigorous extraction techniques like LLE or SPE to remove interfering components.[4]
-
Chromatographic Separation: Optimize your chromatography to separate venlafaxine from matrix components.[4]
-
Internal Standards: Utilize isotopically labeled internal standards to compensate for any remaining matrix effects.[4]
Q5: What is the importance of pH adjustment during the extraction of venlafaxine?
A5: Adjusting the pH of the sample is crucial, particularly for LLE. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase.[4] The pH should be adjusted to an alkaline value to ensure venlafaxine is in its non-ionized form, which facilitates its transfer into the organic solvent.[5]
Troubleshooting Guides
Issue 1: Low Recovery of Venlafaxine
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Extraction Method | Consider switching your extraction method. While protein precipitation is simple, LLE or SPE often yield higher recoveries for venlafaxine.[4] LLE has been reported to provide excellent recovery for venlafaxine and its metabolites.[2][3] |
| Incorrect pH during LLE | Ensure the pH of your sample is adjusted to an alkaline state to keep venlafaxine in its non-ionized form, maximizing its transfer to the organic phase.[4][5] |
| Inappropriate LLE Solvent | The choice of solvent is critical. Mixtures of hexane (B92381) and isoamyl alcohol in various ratios have been shown to yield high recoveries (above 85%).[3] Other effective solvent mixtures include hexane-ethyl acetate (B1210297) and chloroform/2-propanol/n-heptane.[3][4] |
| Inefficient SPE Elution | Optimize your SPE protocol. Ensure the cartridge is properly conditioned and equilibrated. Use an appropriate elution solvent, such as methanol (B129727), to effectively recover venlafaxine.[5] |
| Analyte Adsorption | Venlafaxine may adsorb to particulates in the sample. Ensure thorough vortexing and centrifugation to minimize this. |
| Analyte Instability | Venlafaxine immediate-release suspensions have been shown to be physically and chemically stable for 28 days when stored in amber plastic bottles at either 5°C or 23°C.[6] However, stability in biological matrices under different storage conditions should be verified. |
Issue 2: Emulsion Formation during LLE
| Potential Cause | Troubleshooting Recommendation |
| High concentration of lipids or proteins | Samples high in lipids can lead to emulsion formation.[7] |
| Vigorous Shaking | Instead of vigorous shaking, gently swirl or rock the sample to mix the aqueous and organic phases. This reduces the agitation that can cause emulsions.[7] |
| Incorrect Solvent Choice | Some solvents are more prone to forming emulsions. Experiment with different organic solvents or solvent mixtures. |
| Breaking an Emulsion | If an emulsion has formed, you can try the following: - Salting out: Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous layer.[7] - Centrifugation: Centrifuge the sample to help separate the layers.[7] - Filtration: Use phase separation filter paper.[7] - Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[7] |
Quantitative Data Summary
Table 1: Comparison of Venlafaxine Extraction Techniques
| Extraction Method | Reported Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | ~70-100%[3] | High recovery rates.[2] | Can be labor-intensive, may form emulsions, higher solvent consumption.[5][7] |
| Solid-Phase Extraction (SPE) | >73-95%[3] | High selectivity, provides clean extracts, can be automated.[5] | Can be more expensive than LLE.[5] |
| Protein Precipitation (PPT) | Variable (often used as a preliminary step) | Simple and fast. | May not sufficiently remove all interfering substances.[4] |
| Stir Bar Sorptive Extraction (SBSE) | 50-92%[3] | Lower recovery compared to LLE and SPE. | |
| Molecularly Imprinted SPE (MISPE) | 84% (for the imprinted polymer)[8] | High selectivity. | Requires synthesis of the specific polymer. |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Venlafaxine from Plasma
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Sample Preparation:
-
Pipette 1 mL of plasma sample into a clean glass tube.
-
Add an appropriate internal standard.
-
-
pH Adjustment:
-
Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH to an alkaline value (e.g., pH 9-10). Vortex briefly.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the analytical instrument.
-
Protocol 2: Solid-Phase Extraction (SPE) for Venlafaxine from Plasma
This is a general protocol using a C18 SPE cartridge and should be optimized based on the specific cartridge and manufacturer's instructions.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution with a buffer).
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Pass a wash solvent (e.g., a mixture of methanol and deionized water) through the cartridge to remove interfering substances.[5]
-
-
Elution:
-
Elute the venlafaxine from the cartridge by passing an elution solvent (e.g., methanol) through it.[5] Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the analytical instrument.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine.
References
- 1. researchgate.net [researchgate.net]
- 2. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of venlafaxine immediate-release suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Efficiency for Venlafaxine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of venlafaxine (B1195380) and its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting venlafaxine and its metabolites from biological samples?
A1: The most prevalent extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] LLE is often cited for achieving high recovery rates.[1][2][3] SPE is considered more efficient and selective than LLE.[1] Newer, modified methods like Liquid-Phase Microextraction (LPME) and Stir Bar Sorptive Extraction (SBSE) are also used, offering the advantage of reduced solvent consumption, though sometimes with lower recovery rates compared to classic methods.[1][2]
Q2: What are the critical parameters to consider for optimizing Liquid-Liquid Extraction (LLE)?
A2: For successful LLE of venlafaxine, a basic compound, and its metabolites, the following parameters are crucial:
-
pH of the aqueous phase: The pH should be adjusted to an alkaline level to ensure the analytes are in their non-ionized form, which facilitates their transfer into the organic solvent.[4][5]
-
Choice of organic solvent: The selection of an appropriate organic solvent or solvent mixture is critical. Mixtures of hexane (B92381) and isoamyl alcohol, hexane and ethyl acetate (B1210297), or diethyl ether have been used effectively.[1][4] The concentration of isoamyl alcohol in a hexane mixture, for instance, can improve the recovery of ODV.[1][2]
-
Internal Standard: Using a suitable internal standard is important for accurate quantification.[1][6]
Q3: How can I optimize Solid-Phase Extraction (SPE) for venlafaxine and its metabolites?
A3: Optimization of SPE involves several key steps:
-
Sorbent Selection: The choice of SPE cartridge is critical. C18 and hydrophilic-lipophilic balance (HLB) columns are commonly used.[1][7]
-
Conditioning and Equilibration: Properly conditioning the cartridge (e.g., with methanol) and equilibrating it (e.g., with water) is essential before loading the sample.[4][5]
-
Wash Solvent: Using an appropriate wash solvent helps in removing interfering substances without eluting the analytes of interest.[4]
-
Elution Solvent: The elution solvent must be strong enough to desorb the analytes from the sorbent. Methanol (B129727) is frequently used for this purpose.[5][8]
Q4: What are "matrix effects" and how can they be minimized?
A4: Matrix effects refer to the alteration of the ionization efficiency of target analytes by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and resulting in inaccurate quantification.[4][7] To minimize matrix effects:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like SPE or LLE over simpler methods like protein precipitation to obtain a cleaner extract.[4]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from interfering matrix components.[4]
-
Use of Internal Standards: An appropriate internal standard can help compensate for matrix effects that cannot be completely eliminated.[4]
Troubleshooting Guides
Issue 1: Low Recovery of Analytes
| Potential Cause | Recommended Solution |
| Suboptimal pH during LLE | For basic compounds like venlafaxine, ensure the pH of the sample is adjusted to an alkaline value before extraction to keep the analytes in their non-ionized form, improving their partitioning into the organic solvent.[4][5] |
| Inappropriate LLE Solvent | The choice of solvent is critical. For instance, a higher concentration of isoamyl alcohol in a hexane mixture can enhance ODV recovery.[1][2] Experiment with different solvents and solvent ratios, such as hexane/ethyl acetate or diethyl ether, to find the optimal combination for your analytes.[1][4] |
| Inefficient SPE Elution | If analytes are retained on the SPE column, the elution solvent may be too weak. Try a stronger solvent or a different solvent composition. For example, the use of a 1% solution of ammonia (B1221849) in methanol can increase the selectivity of the extraction process.[2] |
| Improper SPE Sorbent | The chosen sorbent material may not be optimal for retaining your analytes. C18 and HLB cartridges are commonly effective for venlafaxine and its metabolites.[1][7] Consider testing different sorbent types. |
Issue 2: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Extraction Procedure | Ensure that all experimental steps, including vortexing times, centrifugation speeds, and solvent volumes, are performed consistently across all samples.[4] |
| Matrix Effects | High variability between different lots of biological matrix can indicate significant matrix effects.[7] It's recommended to evaluate matrix effects using at least six different sources of the blank matrix. If variability is high, consider improving the sample cleanup by switching from protein precipitation to SPE or LLE.[7] |
| Analyte Instability | Venlafaxine and its metabolites may be susceptible to degradation. Investigate the stability of the analytes under your sample storage and processing conditions. |
Issue 3: Presence of Interfering Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | If using a simple extraction method like protein precipitation, it may not be sufficient to remove all interfering substances.[4] Switching to a more selective technique like SPE can provide a cleaner extract.[4] |
| Inadequate Washing Step in SPE | The wash step in SPE is crucial for removing interferences. Optimize the wash solvent composition and volume to remove matrix components without eluting the analytes of interest.[4] |
| Co-elution with Matrix Components | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve better separation of the analytes from interfering peaks.[9] |
Data Presentation: Comparison of Extraction Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 74 - 95%[5] | 70 - 100%[5] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[5] | 1 - 5 ng/mL[5] |
| Solvent Consumption | Moderate[5] | High[5] |
| Labor Intensity | Low to Moderate[5] | High[5] |
| Selectivity | High[1] | Moderate to High |
| Cost | Moderate to High[5] | Low[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma, add an appropriate volume of internal standard solution.[4]
-
pH Adjustment: Adjust the sample pH to an alkaline value (e.g., using NaOH) to ensure venlafaxine is in its non-ionized form.[5]
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., hexane/ethyl acetate, 80/20 v/v).[4]
-
Mixing: Vortex the mixture for 3 minutes to facilitate the transfer of analytes into the organic phase.[4][5]
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[4][5]
-
Collection: Transfer the supernatant (organic layer) to a clean tube.[4]
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 30°C.[4]
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.[5][7]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.[5][7]
-
Sample Loading: Load the pre-treated plasma sample (e.g., 200 µL) onto the cartridge.[7]
-
Washing: Wash the cartridge with a suitable wash solution (e.g., a mixture of methanol and deionized water) to remove interferences.[5][7]
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., methanol).[5][8]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.[7]
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of venlafaxine.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. researchgate.net [researchgate.net]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor peak shape in venlafaxine chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of venlafaxine (B1195380).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems with venlafaxine peak shape in HPLC analysis.
Q1: Why is my venlafaxine peak tailing?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a frequent issue in the analysis of basic compounds like venlafaxine.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: The basic amine group of venlafaxine can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, minimizing their interaction with the protonated venlafaxine.[1]
-
Solution 2: Use a Mobile Phase Additive: Incorporating a basic modifier like triethylamine (B128534) (TEA) can mask the active silanol sites and reduce tailing.[1]
-
Solution 3: Employ a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the surface to reduce the number of free silanol groups, thereby minimizing tailing for basic compounds.[1][2]
-
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase and cause peak tailing.[1][2]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can distort peak shape.
-
Solution: Flush the column with a strong solvent to remove contaminants.
-
-
Inappropriate Column Choice: The column chemistry may not be suitable for analyzing a basic compound like venlafaxine.
-
Solution: Use a column specifically designed for the analysis of basic compounds or a highly deactivated, end-capped column.[2]
-
Q2: What causes peak fronting for my venlafaxine peak?
Peak fronting, where the initial part of the peak is broader than the latter part, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Sample Overload (Mass Overload): Injecting a highly concentrated sample can lead to peak fronting.[1][4]
-
Solution: Dilute the sample and re-inject.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted peak.[1][4]
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[1]
-
-
Column Collapse: A compromised stationary phase bed, often due to extreme pressure or pH conditions, can cause peak fronting.[1][4]
-
Solution: This is a severe issue that typically requires column replacement.
-
Q3: Why am I observing split peaks for venlafaxine?
Split peaks can be indicative of several issues within the chromatographic system or with the method itself.
Potential Causes and Solutions:
-
Contamination at the Column Inlet: Particulate matter or strongly adsorbed sample components on the column inlet frit can disrupt the sample band, leading to split peaks.[5]
-
Solution: Remove and clean or replace the column inlet frit. A guard column can help prevent this issue.[5]
-
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[5]
-
Solution: Replace the column. Avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges to prevent void formation.[5]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[5]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[5]
-
-
Co-elution with an Interfering Compound: The "split" peak may actually be two different, closely eluting compounds.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.
-
Data Presentation
Table 1: Recommended HPLC Method Parameters for Venlafaxine Analysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Phosphate (B84403) Buffer (0.01 M, pH 4.5) : Methanol (40:60 v/v) | [6] |
| Methanol : 0.05 M Potassium Dihydrogen Orthophosphate (70:30 v/v, pH 6.2) | [7] | |
| Acetonitrile (B52724) : Methanol : KH2PO4 Buffer (30:30:40, pH 6.1) | ||
| Flow Rate | 1.0 - 1.5 mL/min | [6] |
| Detection Wavelength | 225 - 227 nm | [6] |
| Column Temperature | 35 - 40 °C | [6] |
| Injection Volume | 20 µL | [6] |
Note: These are starting points; optimization may be required for specific applications.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer/Methanol)
Objective: To prepare a mobile phase suitable for the reversed-phase HPLC analysis of venlafaxine.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
HPLC-grade methanol
-
HPLC-grade water
-
0.45 µm membrane filter
Procedure:
-
Prepare 0.01 M Phosphate Buffer:
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 4.5 using orthophosphoric acid.
-
-
Mobile Phase Mixture:
-
Mix 400 mL of the 0.01 M phosphate buffer (pH 4.5) with 600 mL of HPLC-grade methanol.
-
-
Degassing:
-
Degas the mobile phase for at least 15 minutes using a vacuum filtration apparatus with a 0.45 µm membrane filter or by sonication.
-
-
System Equilibration:
-
Equilibrate the HPLC system with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from an HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane (B92381) (for normal-phase columns)
Procedure for Reversed-Phase Columns (e.g., C18):
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of HPLC-grade acetonitrile.
-
Flush with 20 column volumes of HPLC-grade isopropanol.
-
If proteinaceous material is suspected, a wash with a solution of 0.1% trifluoroacetic acid in acetonitrile may be beneficial.
-
To store the column, flush with a mixture of acetonitrile and water (e.g., 50:50).
Caution: Always consult the column manufacturer's instructions for specific flushing and regeneration procedures. Reversing the column for flushing should only be done if permitted by the manufacturer.
Visualizations
Caption: Troubleshooting workflow for venlafaxine peak tailing.
Caption: Simplified signaling pathway of venlafaxine's action.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Venlafaxine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level venlafaxine (B1195380) detection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of venlafaxine, providing potential causes and recommended solutions.
Issue 1: Poor Resolution and Peak Tailing in HPLC Analysis
-
Question: My chromatogram for venlafaxine analysis is showing poor peak resolution and significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Poor resolution and peak tailing are common issues when analyzing basic compounds like venlafaxine via HPLC.[1] The primary cause is often secondary interactions between the basic amine group of venlafaxine and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Other factors can include an inappropriate mobile phase, column contamination, or column overload.
Recommended Solutions:
-
Adjust Mobile Phase pH: Operate at a low pH (e.g., ≤ 3) to protonate the silanol groups, which minimizes their interaction with the protonated venlafaxine.[1]
-
Optimize Mobile Phase Composition: A mixture of methanol (B129727) and a phosphate (B84403) buffer is commonly used.[2][3] Experiment with the ratio of the organic and aqueous phases to improve separation.
-
Use a Competitive Base: Add a small amount of a basic compound, like triethylamine, to the mobile phase to compete with venlafaxine for interaction with the silanol groups.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.
-
Prevent Column Overload: Dilute your sample and inject a smaller volume to avoid exceeding the column's capacity.[1]
-
Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of venlafaxine from biological samples. How can I minimize these matrix effects?
-
Answer: Matrix effects in LC-MS/MS are due to co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate quantification.[4] Common sources of these effects in biological samples include salts, proteins, and phospholipids.[4]
Recommended Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components. C18 or hydrophilic-lipophilic balanced (HLB) cartridges are commonly used for venlafaxine extraction.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than protein precipitation.[4] A mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform, 2-propanol, and n-heptane has been used effectively.[4] The best recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine, has been reported with LLE.[6][7][8]
-
Protein Precipitation: While simple, this method may not be sufficient to remove all interferences.[4] If used, ensure optimal precipitation with solvents like acetonitrile (B52724) containing a small percentage of formic acid.[9]
-
-
Optimize Chromatographic Separation: Adjusting the gradient elution profile can help separate venlafaxine from matrix components.
-
Use a Suitable Internal Standard: An isotopically labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog that behaves similarly to venlafaxine during extraction and ionization can be used.[5][10][11]
-
Logical Relationship for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Issue 3: Low Recovery of Venlafaxine During Sample Extraction
-
Question: My recovery of venlafaxine after sample preparation is consistently low. What factors could be contributing to this, and how can I improve it?
-
Answer: Low recovery can be attributed to an inefficient extraction method for the physicochemical properties of venlafaxine. As a basic compound, its extraction efficiency is highly dependent on pH.
Recommended Solutions:
-
pH Adjustment for LLE: Ensure the pH of the aqueous sample is adjusted to be at least 2 units above the pKa of venlafaxine (pKa ≈ 9.4) to maintain it in its non-ionized form, facilitating its transfer into an organic solvent.
-
Optimize SPE Protocol:
-
Conditioning: Properly condition the SPE cartridge with methanol followed by water or a buffer to ensure proper interaction between the sorbent and the sample.
-
Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute venlafaxine.
-
Elution: Use an appropriate elution solvent (e.g., methanol with a small amount of ammonia (B1221849) or formic acid) to ensure complete elution of venlafaxine from the sorbent.
-
-
Choice of Extraction Solvent in LLE: Diethyl ether has been shown to provide good recovery and shorten sample preparation time due to its high volatility.[6]
-
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting low levels of venlafaxine?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of venlafaxine and its metabolites in biological matrices.[5][9] It offers very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range.[6][7] Electrochemical sensors have also shown promise for highly sensitive detection, with some reporting detection limits in the picomolar (pM) range.[12]
2. What are the typical LOD and LOQ values for venlafaxine in different analytical methods?
The LOD and LOQ for venlafaxine can vary significantly depending on the analytical technique, sample matrix, and instrumentation used. The following table summarizes typical values found in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.4 ng/mL | [6][7][13] |
| HPLC-Fluorimetric | Human Plasma | 0.3 ng/mL | 1.0 ng/mL | [6][14] |
| HPLC-UV | Human Plasma | 1 ng/mL | 5 ng/mL | [6] |
| HPLC-UV | Tablets | 0.075 µg/mL | 0.15 µg/mL | [2] |
| GC-MS | Rat Plasma | - | 10 ng/mL | [15] |
| Electrochemical Sensor | Aqueous Solution | 1.86 pM | 6.20 pM | [12] |
3. What are the key steps in a typical sample preparation workflow for venlafaxine analysis from plasma?
A general workflow for preparing plasma samples for LC-MS/MS analysis is outlined below.
Experimental Workflow for Venlafaxine Plasma Sample Preparation
Caption: General workflow for venlafaxine sample preparation from plasma.
4. Can chiral separation of venlafaxine enantiomers be achieved, and why is it important?
Yes, chiral separation of venlafaxine and its active metabolite, O-desmethylvenlafaxine, can be achieved using techniques like capillary electrophoresis with cyclodextrin (B1172386) additives or chiral HPLC.[16][17][18][19] This is important because the enantiomers of venlafaxine exhibit different pharmacological properties. For instance, (R)-venlafaxine is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, while (S)-venlafaxine is more selective for serotonin reuptake.[18] Stereoselective analysis can therefore provide more detailed insights into the drug's metabolism and pharmacodynamics in individual patients.[17]
Experimental Protocols
Protocol 1: Venlafaxine Extraction from Human Plasma using LC-MS
This protocol is a representative method for the extraction and analysis of venlafaxine from human plasma.
1. Materials and Reagents:
-
Venlafaxine and internal standard (e.g., clozapine)[10]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate
-
Aqueous ammonia
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 100 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Methanol-water (80:20, v/v) containing 10 mmol/L ammonium acetate, with the pH adjusted to 7.9 with aqueous ammonia.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Ionization Source: Positive electrospray ionization (ESI+).[10]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general method for the quantification of venlafaxine in pharmaceutical formulations.[2]
1. Materials and Reagents:
-
Venlafaxine hydrochloride reference standard
-
Methanol (HPLC grade)
-
0.1 N HCl
-
Potassium dihydrogen phosphate
-
Phosphoric acid
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve venlafaxine hydrochloride in a 50:50 (v/v) mixture of methanol and 0.1 N HCl to achieve a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to the desired concentration range for the calibration curve (e.g., 42-78 µg/mL).[2]
-
Sample Preparation: Crush tablets to a fine powder. Weigh an amount of powder equivalent to a specific dose of venlafaxine and prepare a solution in the same manner as the standard stock solution.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase: A mixture of 0.01 M phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 ± 2°C.[2]
-
Injection Volume: 20 µL.[2]
-
UV Detection: 225 nm.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatriapolska.pl [psychiatriapolska.pl]
- 7. researchgate.net [researchgate.net]
- 8. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venlafaxine [priory.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of venlafaxine by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scilit.com [scilit.com]
Calibration curve issues in venlafaxine bioanalysis
Welcome to the Technical Support Center for venlafaxine (B1195380) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of venlafaxine and its metabolites in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact venlafaxine analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, such as venlafaxine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1][2]
Q2: What are the primary causes of calibration curve nonlinearity in venlafaxine bioanalysis?
A2: Nonlinearity in the calibration curve for venlafaxine can arise from several factors:
-
Matrix Effects: As mentioned above, differential matrix effects across the concentration range can lead to a non-proportional response.[3]
-
Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's source, causing the signal response to plateau.[3]
-
Detector Saturation: The mass spectrometer detector has a finite dynamic range and can become saturated at high analyte concentrations.[3]
-
Dimer or Multimer Formation: At higher concentrations, venlafaxine may form dimers or other multimers that are not detected at the same m/z as the parent ion.[3]
Q3: My recovery for venlafaxine is low. What are the common causes and solutions?
A3: Low recovery indicates an inefficiency in the extraction procedure.[2] Common causes include suboptimal extraction solvent or pH. For instance, the extraction efficiency of venlafaxine, a basic compound, is highly dependent on the pH of the aqueous phase.[1] To improve recovery, ensure the pH is adjusted to keep venlafaxine in its non-ionized form, facilitating its transfer into the organic solvent.[1] Liquid-liquid extraction (LLE) has been reported to provide the best recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine.[1][4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of venlafaxine and its metabolites.[1]
Solution: Improve the sample preparation method to remove these interferences.
-
Recommendation 1: Employ a More Rigorous Extraction Technique. While protein precipitation is simple, it may not remove all interfering substances.[1] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[1]
-
Recommendation 2: Incorporate a Phospholipid Removal Step. Phospholipids are a major cause of matrix effects.[2] Specific phospholipid removal plates or cartridges can be used.
-
Recommendation 3: Optimize Chromatographic Separation. Adjusting the gradient, flow rate, or changing the column chemistry can help separate venlafaxine from interfering matrix components.[5]
Issue 2: Poor Recovery of Venlafaxine and/or its Metabolites
Cause: The chosen extraction method may not be optimal for the physicochemical properties of venlafaxine.
Solution: Evaluate and optimize the extraction protocol.
-
Recommendation 1: Adjust pH during LLE. As venlafaxine is a basic compound, ensure the pH of the aqueous sample is adjusted to be basic to neutralize it and improve its extraction into an organic solvent.[1]
-
Recommendation 2: Optimize SPE Conditions. For Solid-Phase Extraction, ensure the correct sorbent type (e.g., C18) is used.[2] Systematically optimize the wash and elution solvents to ensure interferences are removed while the analyte is retained and then fully recovered.[2]
Issue 3: Nonlinear Calibration Curve
Cause: The response is not directly proportional to the concentration.
Solution: Investigate the source of the nonlinearity.
-
Step 1: Examine the Curve Shape. A concave curve (bending towards the x-axis) often suggests saturation of the ion source or detector at higher concentrations.[3] A convex curve (bending upwards) is less common but could indicate complex matrix effects or issues with the internal standard.[3]
-
Step 2: Dilute High Concentration Samples. If saturation is suspected, dilute the upper-end calibration standards and quality control samples to fall within the linear range of the detector.
-
Step 3: Evaluate the Internal Standard. Ensure the internal standard is appropriate and is not contributing to the nonlinearity. A stable isotope-labeled internal standard (e.g., venlafaxine-d6) is often the best choice to compensate for matrix effects and ionization variability.[2][6]
-
Step 4: Use a Weighted Regression Model. If nonlinearity persists, using a weighted (e.g., 1/x or 1/x²) linear or quadratic regression model might be appropriate to accurately fit the calibration curve.[7][8]
Quantitative Data Summary
| Parameter | Acceptance Criteria | Reference |
| Recovery Efficiency | >96% for all analytes | [7] |
| Process Efficiency | >96% for all analytes | [7] |
| Inter-assay Imprecision | 1.9-9.3% for all levels of all analytes | [7] |
| Matrix Factor | Ideally between 0.8 and 1.2 | [2] |
| Accuracy (for matrix effects) | Within ±15% of the nominal value | [2] |
| Coefficient of Variation (%CV) | ≤15% | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 200 µL of the plasma sample, calibration standard, or QC into a microcentrifuge tube.[2]
-
Internal Standard Addition: Add the working solution of the internal standard (e.g., venlafaxine-d6).[2]
-
Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) at a specific ratio (e.g., 3:1 v/v).
-
Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer: Carefully transfer the supernatant to a clean tube for analysis.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 50 µL of rat plasma into a microcentrifuge tube.[9]
-
pH Adjustment: Add a basic solution (e.g., NaOH) to raise the pH of the sample.
-
Extraction Solvent Addition: Add an appropriate organic solvent (e.g., methyl tert-butyl ether).[9]
-
Mixing: Vortex vigorously for several minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[2]
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[2]
-
Sample Loading: Load 200 µL of the pre-treated plasma sample onto the cartridge.[2]
-
Washing: Wash the cartridge with a solution to remove interferences (e.g., a mixture of methanol and deionized water).[2]
-
Elution: Elute the analytes of interest with an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness.[2]
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.[2]
Visualizations
Caption: Troubleshooting workflow for matrix effects in venlafaxine bioanalysis.
Caption: General experimental workflow for venlafaxine bioanalysis.
Caption: Logical steps for troubleshooting calibration curve nonlinearity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Des(1-cyclohexanol) Venlafaxine-d6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Des(1-cyclohexanol) Venlafaxine-d6, a deuterated internal standard used in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine.[1][2][3] It is used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the unlabeled analyte.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the analyte, experiencing similar matrix effects and compensating for variability during sample preparation and analysis.[6]
Q2: What are the primary factors that can affect the stability of this compound?
Q3: How should I store the stock solution of this compound?
Stock solutions should be stored at a low temperature, typically -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and protected from light. The stability of the stock solution at these temperatures should be experimentally determined.
Q4: What are the common signs of internal standard degradation?
A consistent decrease in the internal standard signal across all samples, including calibration standards and quality controls (QCs), can be an indicator of degradation.[8] Other signs may include the appearance of new, unexpected peaks in the chromatogram.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during the use of this compound as an internal standard.
Issue 1: Low or No Internal Standard Signal
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Preparation of IS Spiking Solution | Verify the concentration and integrity of the IS spiking solution. Ensure it was prepared correctly and has not expired or degraded.[8] |
| IS Spiking Error | Manually review the sample preparation protocol to confirm that the IS was added to all samples.[8] |
| LC-MS System Issues | Check for leaks in the LC system, verify mobile phase composition and flow rate, and ensure the correct column is installed and equilibrated.[8] Inspect the mass spectrometer for issues such as a dirty ion source.[8] |
| IS Degradation | Prepare a fresh IS spiking solution from a new stock vial to rule out degradation of the current working solution.[8] |
Issue 2: High Variability in Internal Standard Signal
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation workflow for inconsistencies in extraction recovery or pipetting of the IS.[8] |
| Matrix Effects | Co-eluting components from the sample matrix can cause ion suppression or enhancement, leading to signal variability.[8] Conduct experiments to evaluate matrix effects. |
| Autosampler Malfunction | Perform an injection precision test to check for inconsistencies in the injection volume.[8] |
| Poor Chromatographic Performance | Investigate for issues like peak splitting or significant shifts in retention time which can affect the IS signal.[8] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to specific laboratory conditions and analytical methods.
Protocol 1: Stock Solution Stability
Objective: To determine the stability of the this compound stock solution at different storage temperatures.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), analyze a freshly thawed aliquot.
-
Compare the peak area response of the stored samples to that of a freshly prepared stock solution at the same concentration.
Acceptance Criteria: The mean response of the stability samples should be within ±15% of the initial response.
Protocol 2: Freeze-Thaw Stability
Objective: To evaluate the stability of the internal standard in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix (e.g., plasma, urine) with this compound at a known concentration.
-
Divide the spiked matrix into multiple aliquots.
-
Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final cycle, process and analyze the samples.
-
Compare the results to those of freshly prepared samples that have not undergone freeze-thaw cycles.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Protocol 3: Bench-Top Stability
Objective: To assess the stability of the internal standard in the biological matrix at room temperature for a duration that mimics the sample preparation time.
Methodology:
-
Spike a blank biological matrix with this compound.
-
Keep the spiked samples at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Process and analyze the samples.
-
Compare the results to freshly prepared and processed samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Data Presentation
Table 1: Example Freeze-Thaw Stability Data
| Cycle | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | % of Initial |
| 0 (Initial) | 150,000 | 152,000 | 149,000 | 150,333 | 100.0% |
| 1 | 148,500 | 151,000 | 147,000 | 148,833 | 99.0% |
| 2 | 147,000 | 149,500 | 146,000 | 147,500 | 98.1% |
| 3 | 145,000 | 148,000 | 144,500 | 145,833 | 97.0% |
Table 2: Example Bench-Top Stability Data
| Time (hours) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | % of Initial |
| 0 (Initial) | 150,000 | 152,000 | 149,000 | 150,333 | 100.0% |
| 4 | 149,000 | 151,500 | 148,000 | 149,500 | 99.4% |
| 8 | 147,500 | 150,000 | 146,500 | 148,000 | 98.4% |
| 24 | 140,000 | 142,000 | 139,000 | 140,333 | 93.3% |
Visualizations
Caption: Workflow for Internal Standard Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.
References
Resolving co-eluting peaks in venlafaxine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the analysis of venlafaxine (B1195380), with a focus on resolving co-eluting peaks.
Section 1: Resolving Co-elution with Metabolites
One of the most common challenges in venlafaxine analysis is the co-elution of the parent drug with its active metabolite, O-desmethylvenlafaxine (ODV). This section provides guidance on achieving baseline separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My venlafaxine and O-desmethylvenlafaxine (ODV) peaks are co-eluting or have poor resolution. What are the primary chromatographic parameters I should adjust?
A1: To improve the resolution between venlafaxine and ODV, you should focus on optimizing the mobile phase composition, pH, and the type of stationary phase. Venlafaxine is a basic compound, and its retention is highly sensitive to the pH of the mobile phase.[1]
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical factor. Adjusting this ratio can significantly impact the retention times and selectivity between venlafaxine and ODV.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase affects the ionization state of venlafaxine and ODV. At a low pH, venlafaxine will be protonated and more polar, leading to earlier elution in reversed-phase HPLC.[1] Experimenting with the pH can alter the relative retention of the two compounds and improve separation.
-
Stationary Phase: While standard C18 columns are commonly used, exploring different stationary phase chemistries (e.g., phenyl-hexyl or embedded polar group columns) can offer different selectivities and potentially better resolution.
Q2: Can you provide a starting point for mobile phase optimization to separate venlafaxine and ODV?
A2: A common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer.[2][3][4][5] From there, you can make systematic adjustments to the organic content and pH to optimize the separation. For example, a mobile phase of acetonitrile and a phosphate buffer at a ratio of 30:70 (v/v) has been used successfully.[2][3][4]
Troubleshooting Guide: Poor Resolution of Venlafaxine and ODV
This guide provides a systematic approach to troubleshooting poor resolution between venlafaxine and its primary metabolite, O-desmethylvenlafaxine.
Data Presentation: Impact of Mobile Phase on Retention Time
| Analyte | Mobile Phase Composition | Column | Retention Time (min) |
| Venlafaxine | Acetonitrile/Buffer (30:70, v/v) | C18 | Not specified |
| O-desmethylvenlafaxine | Acetonitrile/Buffer (30:70, v/v) | C18 | Not specified |
| Venlafaxine | Methanol: 0.05 M KH2PO4 (70:30, v/v; pH 6.2) | C18 | 3.7 |
| Venlafaxine | Water (0.05 M NaH2PO4): Acetonitrile (72:28) | C18 | ~7.0 |
| O-desmethylvenlafaxine | Water (0.05 M NaH2PO4): Acetonitrile (72:28) | C18 | ~3.9 |
Note: Direct comparison of retention times should be done with caution due to variations in specific columns, systems, and other experimental parameters.
Experimental Protocol: HPLC-UV Method for Venlafaxine and ODV
This protocol is a general guideline for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human serum.[6]
-
Chromatographic System: HPLC with UV detection.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile/Buffer (e.g., 30:70, v/v).
-
Flow Rate: 1.5 mL/min.
-
Temperature: 60°C.
-
Detection: UV at 227 nm.
-
Sample Preparation: Solid-phase extraction is recommended for serum samples.
Workflow for Troubleshooting Poor Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Venlafaxine in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV), in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices for venlafaxine analysis?
A1: The most common diagnostic material for the determination of venlafaxine levels is blood, which includes plasma, serum, and whole blood.[1][2][3] Urine and saliva are also frequently used due to non-invasive collection methods.[1][2][4] Hair analysis can provide information on long-term drug exposure.[1][3]
Q2: Which analytical techniques are most suitable for venlafaxine quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used techniques.[1][5] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex biological matrices.[6][7] HPLC-UV is a more economical option but may be less sensitive.[6]
Q3: What are the recommended sample preparation techniques for venlafaxine analysis?
A3: The choice of extraction technique depends on the biological matrix and the analytical method. The most common methods are:
-
Liquid-Liquid Extraction (LLE): Often provides high recovery rates for venlafaxine and ODV.[1][2][3]
-
Solid-Phase Extraction (SPE): A less labor-intensive method than LLE that reduces the use of organic solvents and can provide cleaner extracts.[1][8]
-
Protein Precipitation (PP): A simple and rapid method, but it may not be sufficient to remove all interfering substances, potentially leading to matrix effects in LC-MS/MS analysis.[6][8][9]
Q4: What is the typical therapeutic range for venlafaxine?
A4: The therapeutic reference range for the active moiety (venlafaxine + O-desmethylvenlafaxine) is generally considered to be between 140-600 ng/mL.[10][11] Monitoring these concentrations is recommended to optimize therapy, especially in cases of polypharmacy or suspected metabolic anomalies.[2][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My venlafaxine peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like venlafaxine is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[13]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., ≤ 3) will protonate the silanol groups, reducing their interaction with the protonated venlafaxine.[13]
-
Solution 2: Use a Base-Deactivated Column: These columns have been treated to minimize the number of accessible silanol groups.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites.
-
-
Question: I am observing peak fronting for my venlafaxine peak. What are the likely causes?
-
Answer: Peak fronting is often caused by sample overload or issues with the sample solvent.
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for venlafaxine and ODV when analyzing plasma samples. How can I mitigate this?
-
Answer: Ion suppression in LC-MS/MS is a common matrix effect caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analytes.[8]
-
Solution 1: Improve Sample Preparation: While protein precipitation is a quick method, it may not adequately remove phospholipids, a major cause of ion suppression.[8] Consider switching to a more rigorous extraction technique like LLE or SPE for a cleaner sample extract.[8]
-
Solution 2: Optimize Chromatography: Adjusting the chromatographic conditions to separate the analytes from the interfering matrix components can reduce ion suppression. This may involve using a different column or modifying the mobile phase gradient.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., venlafaxine-d6) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
-
Issue 3: Low Recovery of Analytes
-
Question: My recovery for ODV is consistently lower than for venlafaxine during liquid-liquid extraction from urine. What could be the reason?
-
Answer: The extraction efficiency of venlafaxine and its metabolites is highly dependent on the pH of the aqueous phase and the choice of organic solvent. ODV is more polar than venlafaxine, which can affect its partitioning into the organic phase.
-
Solution 1: Adjust pH: Ensure the pH of the urine sample is adjusted to a basic pH (e.g., >9) to keep both venlafaxine and ODV in their non-ionized form, facilitating their extraction into an organic solvent.
-
Solution 2: Optimize Extraction Solvent: Experiment with different solvent systems. While a mixture of isoamyl alcohol and hexane (B92381) has been used, the concentration of the more polar solvent (isoamyl alcohol) may need to be optimized to improve the recovery of the more polar ODV.[1][3] A mixture of chloroform, 2-propanol, and n-heptane has also been shown to be effective.[3]
-
Quantitative Data Summary
Table 1: Recovery of Venlafaxine and O-desmethylvenlafaxine using Different Extraction Methods
| Biological Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Plasma | SPE (C1 columns) | Venlafaxine | >92 | [1] |
| Plasma | SPE (C1 columns) | ODV | >93 | [1] |
| Plasma | LLE (isoamyl alcohol/hexane) | Venlafaxine | ~100 | [1] |
| Plasma | LLE (isoamyl alcohol/hexane) | ODV | ~70 | [1] |
| Plasma | Protein Precipitation | All analytes | >96 (Process Efficiency) | [9] |
| Plasma | LLE | Venlafaxine | >70 | [14] |
| Plasma | LLE | ODV | >80 | [14] |
| Saliva | LLE | Venlafaxine & ODV | 92.65 - 104.78 | [4] |
| Rat Plasma | SPE (C18) | Venlafaxine | >50 | [15] |
| Urine | Fabric Phase Sorptive Extraction | Venlafaxine | 97.5 - 104.2 | [16] |
Table 2: Linearity and Limits of Quantification (LOQ) for Venlafaxine and O-desmethylvenlafaxine
| Biological Matrix | Analytical Method | Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Plasma | HPLC-Fluor | Venlafaxine & ODV | 1 - 1000 | 0.3 (LOD) | [1] |
| Plasma | HPLC-UV | Venlafaxine & ODV | 1 - 2000 | 1 (VEN), 5 (ODV) (LOD) | [1] |
| Plasma | LC-MS/MS | Venlafaxine & 4 metabolites | 5 - 800 | 5 | [9] |
| Plasma | LC-MS/MS | Venlafaxine & ODV | 2 - 500 | 2 | [7] |
| Saliva | HPLC-UV | Venlafaxine & ODV | Not Specified | 9.4 - 10.2 | [4] |
| Saliva | HPLC-UV | Venlafaxine | 1 - 1000 | 3 | [17] |
| Rat Plasma | GC-MS | Venlafaxine | 10 - 1000 | 10 | [15] |
| Urine | HPLC-DAD | Venlafaxine | 15 - 750 | Not Specified | [16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Venlafaxine and ODV from Human Plasma for HPLC-UV Analysis
This protocol is based on the methodology described by Matoga et al.[1]
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., opipramole).
-
Add 1 mL of 1M NaOH to alkalize the sample.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (a mixture of isoamyl alcohol and hexane, 1/99 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject a suitable volume into the HPLC-UV system.
-
Protocol 2: Solid-Phase Extraction of Venlafaxine and ODV from Human Plasma for LC-MS/MS Analysis
This protocol is a general representation based on common SPE procedures.
-
Column Conditioning:
-
Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
To 500 µL of plasma, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash with 1 mL of a mixture of methanol and water.
-
-
Elution:
-
Elute the analytes with a suitable solvent, such as a mixture of acetonitrile (B52724) and trifluoroacetic acid.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Venlafaxine Quantification
This guide provides an objective comparison of analytical methods for the quantification of venlafaxine (B1195380), a widely prescribed antidepressant. The document focuses on the cross-validation of commonly employed techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs. Key factors such as sensitivity, precision, and analytical run time are considered.
Venlafaxine's therapeutic effect is primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. Accurate quantification is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. The most prevalent analytical methods for venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for volatile impurities.[3]
Comparative Performance of Analytical Methods
The selection of an analytical method for venlafaxine quantification is a critical decision. The following table summarizes the performance characteristics of the most widely used methods, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 20-60 µg/mL[1] | 3-300 ng/mL (VEN), 6-600 ng/mL (ODV)[4] | Not consistently reported for venlafaxine |
| Limit of Detection (LOD) | 35 ng/mL[5], 100 ng/mL[6] | 0.1 - 1 ng/mL[7] | Not consistently reported for venlafaxine |
| Limit of Quantification (LOQ) | 105 ng/mL[5], 300 ng/mL[6] | 3 ng/mL[7] | Not consistently reported for venlafaxine |
| Accuracy (% Recovery) | 98.25-99.27%[5], 99.02-101.68%[6] | >96%[8] | Not consistently reported for venlafaxine |
| Precision (%RSD) | <1%[5], <2%[9] | 1.9-9.3%[8] | Not consistently reported for venlafaxine |
| Sample Type | Pharmaceutical formulations, biological matrices[2][5] | Biological matrices (plasma, blood)[4][8][10] | Whole blood, volatile impurities[3] |
| Selectivity | Lower than LC-MS/MS, potential for interference | High, due to mass-based detection | High for volatile compounds[3] |
| Sensitivity | Lower | High | High for volatile compounds[11] |
| Cost per Analysis | Lower[11] | Higher | Lower than HPLC[11] |
| Throughput | Moderate[11] | High | Fast run times[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of venlafaxine using HPLC-UV and LC-MS/MS.
This method is commonly used for the analysis of venlafaxine in pharmaceutical dosage forms.[2]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV-Visible detector.[2]
-
Column: ODS analytical column (250 × 4.6 mm i.d., 5 μm particle size).[2][5]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and potassium dihydrogen phosphate (B84403) buffer (e.g., 30:30:40, v/v/v; pH 6.1).[2][5]
-
Detection: UV detection at a wavelength of 225 nm or 227 nm.[2][5]
-
Sample Preparation: For pharmaceutical formulations, venlafaxine hydrochloride is dissolved in the mobile phase, followed by filtration. For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.[2]
This method is the gold standard for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma or other biological matrices.[2]
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Mobile Phase: A gradient of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically in the range of 0.8 mL/min.[10]
-
Ionization: Electrospray ionization (ESI) in positive mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for venlafaxine and its metabolites. For example, m/z 278.27 → 121.11 for venlafaxine.[4]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are frequently used to extract the analytes from biological matrices.[4][7] Protein precipitation is another common technique.[8]
Methodology Workflow and Cross-Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different techniques.[2] The following diagram illustrates a typical workflow for the cross-validation process.
Comparative Overview of Analytical Techniques
The choice of an analytical method depends on the specific application. HPLC-UV is often sufficient and cost-effective for routine quality control of pharmaceutical formulations. However, for bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, LC-MS/MS is the preferred method. GC-MS is a specialized technique primarily used for the analysis of volatile compounds.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
A Researcher's Guide to Venlafaxine Bioanalysis: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) and its active metabolite, O-desmethylvenlafaxine, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This guide provides a comprehensive comparison of the most prevalent bioanalytical methods, supported by experimental data from a range of studies, to aid in the selection of the most suitable analytical technique.
The bioanalysis of venlafaxine predominantly relies on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, selectivity, and throughput of the analysis. While LC-MS/MS is generally considered the gold standard for bioanalytical applications due to its high sensitivity and selectivity, HPLC with UV or fluorescence detection offers a cost-effective alternative for certain applications.[1]
Comparative Analysis of Bioanalytical Methods
The performance of different analytical methods for venlafaxine quantification varies significantly across studies. The following tables summarize key validation parameters from multiple sources to provide a comparative overview.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often utilizing UV or fluorescence detectors, are widely employed for venlafaxine analysis. These methods generally offer good precision and accuracy but may have limitations in terms of sensitivity compared to LC-MS/MS.
| Parameter | HPLC-UV | HPLC with Fluorescence Detection |
| Linearity Range | 12.5 - 75 µg/mL[2], 4 - 20 µg/mL[3] | 10 - 1000 ng/mL[4], 20 - 500 µg/L[5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at high µg/mL ranges[6] | 10 ng/mL[4] |
| Precision (%RSD) | Intra-day: 0.24%, Inter-day: 1.01%[6] | Intra-day & Inter-day: <10%[4] |
| Accuracy (%Recovery) | 97.26 - 103.95%[6] | Method recoveries: 90 - 110%[4] |
| Run Time | ~5 min[2] | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has emerged as the preferred method for bioanalysis due to its superior sensitivity and specificity, allowing for the quantification of low concentrations of venlafaxine and its metabolites in complex biological matrices.[1]
| Parameter | LC-MS/MS |
| Linearity Range | 15.0 - 6000 ng/mL (Venlafaxine), 1.00 - 400 ng/mL (O-desmethylvenlafaxine)[7] |
| Limit of Quantification (LLOQ) | 1 ng/mL[8] |
| Precision (%RSD) | Inter-assay variation: <20%[8] |
| Accuracy (%Recovery) | Within ±10.0% RE[1] |
| Run Time | ~3 min[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical method. Below are representative protocols for sample preparation and analysis using the discussed techniques.
Sample Preparation
The initial step in bioanalysis involves the extraction of the analyte from the biological matrix. Common techniques for venlafaxine include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. The supernatant containing the drug is then analyzed.[1]
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the drug from the aqueous biological sample into an immiscible organic solvent (e.g., methyl tert-butyl ether).[7] This method provides a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent. A specific application of this is Microelution Solid Phase Extraction (MEPS).[9]
Chromatographic Conditions
HPLC-UV:
-
Column: ODS analytical column (250 × 4.6 mm i.d., 5 µm particle size).[1][6]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) in various ratios (e.g., 30:70 v/v or 40:60 v/v).[1][2][6]
-
Detection: UV detection at a wavelength of 225 nm or 227 nm.[1][3][6]
LC-MS/MS:
-
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm) column.[7]
-
Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: Tandem mass spectrometry, which provides high selectivity and sensitivity.
Visualizing Key Processes
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Typical bioanalytical workflow for venlafaxine analysis.
Simplified signaling pathway of venlafaxine.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijiset.com [ijiset.com]
- 4. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Bioequivalence and Safety Assessment of Two Venlafaxine Hydrochloride Extended-Release Capsules in Healthy Chinese Subjects Under Fed Conditions: A Randomized, Open-Label, Single-Dose, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Comparison of different internal standards for venlafaxine analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides an objective comparison of various internal standards used for venlafaxine analysis, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] A SIL-IS, typically a deuterated analog of the analyte, co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and ionization.[1][2] This co-elution allows for effective compensation of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1][3] Regulatory bodies like the European Medicines Agency (EMA) have expressed a strong preference for the use of SIL-IS in bioanalytical method validations.[1]
Venlafaxine-d11 and Venlafaxine-d6 are commonly employed deuterated internal standards for venlafaxine analysis.[4][5] Their use ensures high accuracy and precision in LC-MS/MS assays.[4]
Alternative Approach: Analog Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, a structurally similar compound, or an analog internal standard, can be used. The ideal analog IS should have similar physicochemical properties to the analyte, including extraction recovery, chromatographic retention, and ionization response. However, it's important to note that analog standards may not always perfectly mimic the analyte's behavior, potentially leading to less effective correction for matrix effects.[1]
Several analog internal standards have been reported for venlafaxine analysis across different analytical platforms. These include:
-
Mexiletine (B70256): Utilized in High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) methods.[6]
-
Nadolol: Employed in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays.
-
Paroxetine: Used in HPLC with coulometric detection.[7]
-
Verapamil: Applied in LC-MS methods.[7]
-
Protriptyline: Used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7]
-
Fluoxetine and Escitalopram: Other antidepressants that have been used as internal standards in LC-MS/MS methods.
Performance Data Comparison
The following tables summarize the performance characteristics of analytical methods for venlafaxine quantification using different internal standards, as reported in various studies.
LC-MS/MS Methods
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| D,L-Venlafaxine-d11 | Venlafaxine & ODV | Human Plasma | 1 - 500 | 1 | < 15 | < 15 | Within ±15 | [4] |
| Nadolol | Venlafaxine & ODV | Human Plasma | 2 - 500 | 2 | < 12.6 | < 12.6 | -9.8 to +3.9 | |
| Fluoxetine | Venlafaxine | Human Plasma | 1.0 - 200.0 | 1.0 | - | - | - | |
| Escitalopram | Venlafaxine & ODV | Human Plasma | 3 - 300 (VEN)6 - 600 (ODV) | 3 (VEN)6 (ODV) | < 10 | < 10 | - | |
| Venlafaxine-d6 | Venlafaxine & ODV | Rat Plasma | 10 - 2000 (VEN)10 - 2000 (ODV) | 10 | 2.6 - 7.5 | 3.1 - 8.2 | 95.8 - 104.3 | [5] |
ODV: O-desmethylvenlafaxine (active metabolite of venlafaxine)
HPLC Methods
| Internal Standard | Detection Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Mexiletine | Fluorescence | Venlafaxine & ODV | Human Plasma | 10 - 1000 | 10 | < 10 | < 10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for venlafaxine analysis using different internal standards.
Method 1: LC-MS/MS with Deuterated Internal Standard (Venlafaxine-d11)
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of D,L-Venlafaxine-d11 internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[4]
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Method 2: LC-MS/MS with Analog Internal Standard (Nadolol)
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add the internal standard (Nadolol).
-
Precipitate proteins using 0.43% formic acid in acetonitrile.
-
-
LC-MS/MS Conditions:
-
Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization, positive ion mode.
-
Scan Type: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 58.1
-
O-desmethylvenlafaxine: m/z 264.3 → 58.1
-
Nadolol (IS): m/z 310.4 → 254.1
-
-
Method 3: HPLC with Fluorescence Detection and Analog Internal Standard (Mexiletine)
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Mexiletine).
-
Perform liquid-liquid extraction.
-
-
HPLC Conditions:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 229 nm.
-
Emission Wavelength: 302 nm.
-
-
Stock and Working Solutions:
-
Prepare stock solutions of venlafaxine, O-desmethylvenlafaxine, and mexiletine in 50% methanol-water.
-
Dilute the internal standard stock solution to a working solution of 50 µg/mL with 50% methanol-water.[6]
-
Visualizing Methodologies and Concepts
Diagrams generated using Graphviz provide a clear visual representation of workflows and relationships.
Caption: Venlafaxine's inhibitory action on serotonin and norepinephrine transporters.
Caption: A typical workflow for the analysis of venlafaxine in plasma samples.
Caption: Decision tree for selecting an appropriate internal standard for venlafaxine analysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
Comparative Guide to Bioanalytical Methods for Venlafaxine Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of venlafaxine (B1195380) and its metabolites, with a focus on a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, such as Des(1-cyclohexanol) Venlafaxine-d6. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical practice, ensuring high accuracy and precision in complex biological matrices.[1][2] This document aims to assist in the selection of the most suitable analytical method by presenting supporting data and detailed experimental protocols.
Methodology Comparison: Achieving Accuracy and Precision
The quantification of therapeutic drugs and their metabolites is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] While various analytical techniques can be employed, they differ significantly in their sensitivity, specificity, and robustness. The choice of method often depends on the specific requirements of the study.
A highly sensitive, selective, and reliable LC-MS/MS method is often the gold standard for the simultaneous quantification of venlafaxine and its metabolites.[3][4] Alternative methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography (GC) with a Nitrogen-Phosphorous Detector (NPD).
Quantitative Performance Data
The following table summarizes typical performance characteristics of different analytical methods for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). The data for the LC-MS/MS method reflects the expected performance when using a deuterated internal standard like this compound.
| Parameter | LC-MS/MS with Deuterated Internal Standard (Representative) | HPLC with Fluorescence Detection | HPLC with UV Detection | GC-NPD |
| Analyte(s) | Venlafaxine & Metabolites | Venlafaxine & O-desmethylvenlafaxine | Venlafaxine | Venlafaxine & O-desmethylvenlafaxine |
| Linearity Range | 1 - 500 ng/mL[1][2] | 10 - 1000 ng/mL[5] | 0.3 - 9 µg/mL[6] | Not specified, typically higher ng/mL range |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][7] | 10 ng/mL[5] | 300 ng/ml[6] | Not specified |
| Intra-day Precision (%CV) | < 15%[2] | < 10%[5] | < 2% | Not specified |
| Inter-day Precision (%CV) | < 15%[2] | < 10%[5] | < 2% | Not specified |
| Accuracy (% Bias) | Within ±15%[2] | Not explicitly stated, but within acceptable limits | 99.02-101.68% (as recovery)[6] | Not specified |
| Recovery | > 96% (Process Efficiency)[8] | > 52%[9] | 99.02-101.68%[6] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the LC-MS/MS method and a comparative HPLC-UV method.
Protocol 1: LC-MS/MS with Deuterated Internal Standard
This protocol describes a robust method for the simultaneous quantification of venlafaxine and its metabolites in human plasma, employing a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., this compound at 100 ng/mL).
- Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[2]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Parameters:
- LC System: Standard HPLC or UHPLC system.[2]
- Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.[2]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
- Flow Rate: 0.4 mL/min.[2]
- Gradient: A suitable gradient to ensure separation of analytes from matrix components.
3. Mass Spectrometry Parameters:
- MS System: Triple Quadrupole Mass Spectrometer.[2]
- Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
- Scan Type: Multiple Reaction Monitoring (MRM).[2]
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard would be monitored.
Protocol 2: HPLC with UV Detection
This method is commonly used for the analysis of venlafaxine in pharmaceutical dosage forms but can be adapted for biological matrices with appropriate sample cleanup.[10]
1. Sample Preparation (for Plasma):
- A liquid-liquid extraction or solid-phase extraction would be required to remove interfering substances from the plasma matrix.
2. Chromatographic Conditions:
- Column: ODS analytical column (250 × 4.6 mm i.d., 5 μm particle size).[10][11]
- Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent, such as methanol (B129727) or acetonitrile (e.g., 0.01 M phosphate buffer (pH 4.5): methanol (40:60)).[11]
- Flow Rate: 1.0 mL/min.[11]
- Detection: UV detection at a wavelength of 225 nm.[10][11]
Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes in the bioanalytical workflow.
Caption: Bioanalytical workflow for LC-MS/MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Venlafaxine Quantification Assays: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of venlafaxine (B1195380), a widely used antidepressant. The selection of an appropriate quantification assay is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document focuses on the linearity and range of common analytical techniques, supported by experimental data from published studies, to aid researchers in choosing the most suitable method for their specific applications.
Data Presentation: Linearity and Range of Venlafaxine Quantification Assays
The performance of an analytical method is often defined by its linearity and analytical range. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following table summarizes the linearity and range of various high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of venlafaxine.
| Method | Matrix | Linearity Range | LLOQ | ULOQ | Reference |
| HPLC-UV | Pharmaceutical Formulation | 42 - 78 µg/mL | Not Reported | Not Reported | [1] |
| Pharmaceutical Formulation | 20 - 60 µg/mL | Not Reported | Not Reported | [2] | |
| Pharmaceutical Formulation | 12.5 - 75 µg/mL | Not Reported | Not Reported | [3] | |
| Pharmaceutical Formulation | 0.3 - 9 µg/mL | 300 ng/mL | Not Reported | [4] | |
| Pharmaceutical Formulation | 50 - 160 µg/mL | Not Reported | Not Reported | [5] | |
| Human Plasma | 25 - 600 ng/mL | 25 ng/mL | 600 ng/mL | [6] | |
| UPLC-MS | Rat Plasma | Not explicitly stated, LLOQ provided | 7.98 ng/mL | Not Reported | [7] |
| UPLC | Bulk and Capsule Dosage Form | Not explicitly stated, LLOQ provided | 20.33 µg/mL | Not Reported | [8] |
| LC-MS/MS | Rat Plasma | 15.0 - 6000 ng/mL | 15.0 ng/mL | 6000 ng/mL | [9][10] |
| Human Plasma | 1.0 - 200.0 ng/mL | 1.0 ng/mL | 200.0 ng/mL | [11][12] | |
| Human Plasma | 5 - 800 ng/mL | 5 ng/mL | 800 ng/mL | [13] |
LLOQ: Lower Limit of Quantification ULOQ: Upper Limit of Quantification
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of venlafaxine using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly employed for the analysis of venlafaxine in pharmaceutical dosage forms due to its simplicity and cost-effectiveness.[14]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV-Visible detector.[15]
-
Column: ODS analytical column (e.g., 250 × 4.6 mm i.d., 5 µm particle size).[16][17]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., potassium dihydrogen phosphate). A common composition is acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer (30:30:40, v/v/v) with the pH adjusted to 6.1.[16][17]
-
Flow Rate: Typically maintained between 1.0 to 1.5 mL/min.[15]
-
Detection: UV detection is performed at a wavelength of 227 nm.[16][17]
-
Sample Preparation: For solid dosage forms, a powder of the crushed tablets is dissolved in the mobile phase and then filtered. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is necessary to remove interfering substances.[15][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma.[14][15]
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column is commonly used (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent with a modifier (e.g., 0.1% formic acid in acetonitrile).[9][10]
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[11]
-
Detection: Detection is performed in multiple reaction monitoring (MRM) mode. For venlafaxine, the precursor to product ion transition m/z 278.3→121.08 is often monitored.[7]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or a solid-phase extraction (SPE) is performed to isolate the analyte and remove matrix components.[9][10][18]
Mandatory Visualization
The selection of an appropriate analytical method for venlafaxine quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a venlafaxine quantification assay.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness Testing of Venlafaxine Analytical Methods
This guide provides a comprehensive comparison of the robustness of various analytical methods for the quantification of venlafaxine (B1195380). It is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical techniques for this widely used antidepressant. The following sections detail experimental data and protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and other methods, highlighting their performance under deliberately varied conditions.
Comparative Performance of Analytical Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following tables summarize the robustness testing parameters from several studies on venlafaxine analysis.
Table 1: Robustness Testing of an HPLC-UV Method for Venlafaxine HCl
| Parameter Varied | Variation | Result (%RSD) | Acceptance Criteria | Reference |
| Flow Rate | 0.9 mL/min & 1.1 mL/min | < 2.0 | RSD < 2.0% | [1] |
| Mobile Phase Composition (Phosphate Buffer:Methanol) | 38:62 & 42:58 | < 2.0 | RSD < 2.0% | [1] |
| pH of Buffer | 4.3 & 4.7 | < 2.0 | RSD < 2.0% | [1] |
| Wavelength | 223 nm & 225 nm | < 2.0 | RSD < 2.0% | [1] |
| Column Temperature | 35°C & 45°C | < 2.0 | RSD < 2.0% | [1] |
Table 2: Robustness of a UPLC Method for Venlafaxine HCl
| Parameter Varied | Variation | Result (%RSD) | Acceptance Criteria | Reference |
| Flow Rate | 0.65 mL/min & 0.85 mL/min | 0.4 | RSD < 2.0% | [2] |
| Mobile Phase Composition (Dipotassium hydrogen phosphate (B84403):Acetonitrile) | 28:72 & 32:68 | 0.5 | RSD < 2.0% | [2] |
| pH of Buffer | 6.8 & 7.2 | 0.3 | RSD < 2.0% | [2] |
Table 3: Comparison of Different Analytical Techniques for Venlafaxine
| Parameter | HPLC-UV | UPLC | LC-MS/MS | Capillary Electrophoresis (CE) |
| Sensitivity | Lower (LOD: 35 ng/mL)[3][4][5] | Higher than HPLC (LOD: 6.11 µg/mL - note: likely a typo in the source, as UPLC is generally more sensitive)[2] | Highest (LOQ: 0.1-5.0 ng/mL)[6] | Moderate |
| Analysis Time | Longer (e.g., 15 min)[1] | Shorter (e.g., < 1 min)[2] | Short | Variable |
| Robustness | Generally robust with controlled parameters.[1][3][4][5] | Robust with low RSD values under varied conditions.[2] | Robust, but sensitive to matrix effects.[7] | Can be less robust due to capillary surface interactions.[8] |
| Application | Routine quality control, pharmaceutical formulations.[8][9] | High-throughput analysis, pharmaceutical formulations. | Bioanalytical studies, low concentration samples.[6][8] | Alternative method with lower solvent consumption.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of venlafaxine.
HPLC-UV Method for Venlafaxine Hydrochloride in Extended-Release Formulation[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Visible detector.
-
Column: Kromasil C18 analytical column (250 × 4.6 mm i.d., 5 μm particle size).
-
Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 4.5) and methanol (B129727) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.
-
Sample Preparation: Venlafaxine hydrochloride is dissolved in the mobile phase and filtered. For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is typically required.[8]
-
Robustness Evaluation: The method's robustness was assessed by introducing small, deliberate changes to the buffer pH (4.3 and 4.7), the mobile phase composition (phosphate buffer:methanol ratios of 38:62 and 42:58), the flow rate (0.9 and 1.1 mL/min), the column temperature (35 and 45°C), and the detection wavelength (223 and 225 nm).[1]
UPLC Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form[2]
-
Instrumentation: Ultra-Performance Liquid Chromatography system.
-
Column: AcquityTM BEH C18 column (100 × 2.1 mm i.d.).
-
Mobile Phase: A mixture of dipotassium (B57713) hydrogen phosphate and acetonitrile (B52724) in a 30:70 v/v ratio, with the pH adjusted to 7.00 with dilute o-phosphoric acid.
-
Flow Rate: 0.75 mL/min.
-
Detection: UV detection at 227 nm.
-
Retention Time: Approximately 0.548 min.
-
Robustness Evaluation: The robustness of the UPLC method was determined by making slight alterations to the flow rate (0.65 and 0.85 ml/min), the mobile phase composition (dipotassium hydrogen phosphate:acetonitrile ratios of 28:72 and 32:68), and the pH of the buffer (6.8 and 7.2).[2]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
-
Acid Degradation: The drug is subjected to acidic conditions, for example, using 10% hydrochloric acid.[1] In some studies, degradation was observed with 5N HCl after refluxing at 80°C.[10]
-
Base Degradation: The drug is exposed to basic conditions, such as 10% sodium hydroxide.[1]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, like 3% hydrogen peroxide.[1]
-
Thermal Degradation: The stability of the drug is assessed under elevated temperatures.[11]
-
Photolytic Degradation: The drug solution is exposed to UV light to evaluate its photosensitivity.[11]
Visualizations
Workflow for Robustness Testing of Venlafaxine Analytical Method
A diagram illustrating the general workflow for conducting a robustness test on an analytical method for venlafaxine.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. scispace.com [scispace.com]
- 11. ijpsr.com [ijpsr.com]
A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Venlafaxine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparative study of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of the antidepressant drug venlafaxine (B1195380).
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, is widely prescribed for the treatment of depression and anxiety disorders. Its therapeutic efficacy is dependent on achieving appropriate plasma concentrations, making robust and reliable analytical methods essential for both pharmaceutical quality control and clinical pharmacokinetic studies. This guide delves into the performance characteristics, experimental protocols, and key differences between HPLC-UV and LC-MS/MS for venlafaxine analysis, supported by experimental data from various studies.
Performance Comparison: Sensitivity Takes Center Stage
The primary distinction between HPLC-UV and LC-MS/MS lies in their detection capabilities, which directly impacts sensitivity. While both methods offer satisfactory linearity, accuracy, and precision for their intended applications, LC-MS/MS demonstrates significantly lower limits of detection (LOD) and quantitation (LOQ). This makes it the superior choice for bioanalytical applications where venlafaxine concentrations in biological matrices like plasma are typically low.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 500 µg/mL[1][2] | 1.0 - 200.0 ng/mL[3], 3 - 300 ng/mL[4] |
| Accuracy (% Recovery) | 98.25 - 99.27%[1][2] | Within ±10.0% (relative error) |
| Precision (%RSD) | <1%[1] | < 10%[4] |
| Limit of Detection (LOD) | 35 ng/mL[1][2], 100 ng/mL[5] | Not typically reported, LLOQ is the standard |
| Limit of Quantitation (LOQ) | 105 ng/mL[1][2], 300 ng/mL[5] | 1.0 ng/mL[3], 3 ng/mL[4] |
As the data indicates, HPLC-UV methods are well-suited for the analysis of bulk drug and pharmaceutical formulations where venlafaxine concentrations are high.[6] In contrast, the nanogram-per-milliliter sensitivity of LC-MS/MS is indispensable for pharmacokinetic and bioequivalence studies that require the measurement of low drug concentrations in biological fluids.[6][7]
Experimental Workflows: A Tale of Two Detectors
The fundamental workflow for both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each stage, particularly sample preparation and detection, differ significantly.
The HPLC-UV workflow is relatively straightforward, especially for pharmaceutical samples. It typically involves dissolving the sample in a suitable solvent, followed by filtration before injection into the HPLC system.
For bioanalytical applications using LC-MS/MS, sample preparation is more rigorous to remove matrix interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][8]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the analysis of venlafaxine using both HPLC-UV and LC-MS/MS.
HPLC-UV Method for Pharmaceutical Formulations
This method is commonly employed for the assay of venlafaxine in tablets and capsules.[6]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV-Visible detector.[6]
-
Column: ODS analytical column (e.g., 250 × 4.6 mm i.d., 5 µm particle size).[1][2][6]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer (e.g., 30:30:40, v/v/v; pH 6.1).[1][2][6]
-
Flow Rate: 1.0 to 1.5 mL/min.[6]
-
Detection: UV detection at a wavelength of 225 nm or 227 nm.[1][2][6]
-
Sample Preparation: A known quantity of powdered tablets or capsule contents containing venlafaxine hydrochloride is dissolved in the mobile phase, followed by filtration.[6] For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.[1][6]
LC-MS/MS Method for Plasma Samples
This highly sensitive method is ideal for pharmacokinetic studies in plasma or other biological matrices.[6]
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 50 x 2.0 mm, 3.0 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer such as 5 mM ammonium (B1175870) formate.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for venlafaxine (e.g., m/z 278.2 → 260.3) and an internal standard.[3][4]
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method involving the addition of a precipitating agent like acetonitrile to the plasma sample.[8]
-
Liquid-Liquid Extraction (LLE): Involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the plasma matrix.[4]
-
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for venlafaxine analysis is dictated by the specific requirements of the application. For routine quality control of pharmaceutical formulations where analyte concentrations are high, a validated HPLC-UV method is often sufficient, cost-effective, and robust.[6] However, for bioanalytical applications such as pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis, the superior sensitivity and selectivity of LC-MS/MS are essential for accurate and reliable quantification of venlafaxine in complex biological matrices.[6][7] Ultimately, a thorough understanding of the strengths and limitations of each technique will enable researchers to select the most appropriate method to achieve their analytical goals.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Venlafaxine [priory.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Extraction Techniques for Venlafaxine and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and forensic analysis. The initial and most critical step in this analytical workflow is the efficient extraction of these compounds from complex biological samples. This guide provides a comprehensive comparison of the most prevalent extraction techniques, supported by experimental data, to facilitate the selection of the most suitable method for your research needs.
The choice of an extraction technique significantly impacts the sensitivity, accuracy, and overall efficiency of the subsequent analysis, which is often performed using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The primary goal is to isolate the analytes of interest from interfering matrix components, thereby reducing matrix effects and enhancing the reliability of the results. The most commonly employed techniques for venlafaxine and its metabolites are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2][3] Newer methods such as Dispersive Liquid-Liquid Microextraction (DLLME) and Supported Liquid Extraction (SLE) are also gaining traction due to their own unique advantages.[4][5]
Performance Comparison of Extraction Techniques
The selection of an optimal extraction method often involves a trade-off between several key performance indicators. The following table summarizes the quantitative performance of LLE, SPE, and DLLME for the extraction of venlafaxine and its metabolites from various biological matrices.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery (%) | 74 - 95%[3][4] | 70 - 100%[3][4] | 87.1 - 99.1%[4] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[3][4] | 1 - 5 ng/mL[3][4] | 0.7 - 3.9 µg/L[4] |
| Limit of Quantification (LOQ) | 3 ng/mL[4][6] | Not consistently reported | 2.1 - 9.8 µg/L[4] |
| Linearity Range | 1 - 1000 ng/mL[3][4] | 1 - 2000 ng/mL[3] | 25 - 1500 ng/L[4] |
| Solvent Consumption | Moderate[4] | High[4] | Low[4] |
| Labor Intensity | Low to Moderate[4] | High[4] | High |
Experimental Workflow
The general workflow for the analysis of venlafaxine and its metabolites involves sample preparation, extraction, and subsequent analysis by an analytical instrument. The following diagram illustrates this process.
References
- 1. researchgate.net [researchgate.net]
- 2. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
